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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Methylthio)but-1-yn-4-ol: Properties, Synthesis, and Applications

Abstract 1-(Methylthio)but-1-yn-4-ol is a bifunctional organic molecule of interest to researchers in synthetic chemistry and drug discovery. Possessing both a nucleophilic primary alcohol and a versatile thioalkyne moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-(Methylthio)but-1-yn-4-ol is a bifunctional organic molecule of interest to researchers in synthetic chemistry and drug discovery. Possessing both a nucleophilic primary alcohol and a versatile thioalkyne moiety, this compound represents a valuable, albeit sparsely documented, building block. This technical guide provides a comprehensive overview of its predicted physical and chemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and a discussion of its potential applications. By synthesizing data from analogous structures and the known reactivity of its constituent functional groups, this document serves as an authoritative resource for scientists looking to explore the utility of this and related compounds.

Introduction: The Scientific Context

The convergence of diverse functional groups within a single molecular scaffold is a cornerstone of modern chemical synthesis and drug development. Bifunctional molecules serve as versatile synthons, enabling the rapid construction of complex molecular architectures. 1-(Methylthio)but-1-yn-4-ol is a prime example of such a scaffold, incorporating a terminal thioalkyne and a primary alcohol.

  • The Thioalkyne Moiety: Thioalkynes, or alkynyl sulfides, are highly valuable intermediates in organic synthesis. The presence of the sulfur atom modulates the electronic properties of the alkyne, making it susceptible to a range of chemical transformations, including cycloadditions, annulations, and metal-catalyzed cross-coupling reactions.[1][2][3] The sulfur can also be oxidized to sulfoxides or sulfones, further expanding the synthetic possibilities.

  • The Primary Alcohol: The terminal hydroxyl group provides a reactive handle for a multitude of common organic transformations. It can be oxidized to an aldehyde or carboxylic acid, or it can be converted into esters, ethers, halides, and other functional groups, serving as a key point for molecular elaboration or conjugation.

  • Applications in Drug Discovery: The alkyne group itself is a valuable functional group in medicinal chemistry. Its linear geometry can act as a rigid spacer, and it can participate in bioorthogonal "click" chemistry reactions for target identification and the creation of drug conjugates.[4][5][6] The combination of this functionality with a classic hydroxyl group makes 1-(Methylthio)but-1-yn-4-ol a promising starting point for the development of novel molecular probes and therapeutic candidates.

This guide will consolidate the available information on related structures to provide a predictive but scientifically grounded profile of 1-(Methylthio)but-1-yn-4-ol for the research community.

Molecular Structure and Predicted Physicochemical Properties

Caption: Chemical structure of 1-(Methylthio)but-1-yn-4-ol.

Table 1: Calculated and Predicted Physicochemical Data
PropertyPredicted ValueBasis for Prediction / Comments
Molecular Formula C₅H₈OSBased on chemical structure.
Molecular Weight 116.18 g/mol Calculated from the molecular formula.
Boiling Point ~110-120 °C @ 20 mmHgEstimated based on the boiling point of the saturated analog, 4-(methylthio)butanol (95-98 °C @ 20 mmHg), with an increase anticipated due to the rigidity of the alkyne.
Density ~0.99 - 1.05 g/cm³Estimated to be slightly higher than the saturated analog, 4-(methylthio)butanol (~0.99 g/cm³), due to the triple bond.
Solubility Soluble in water, alcohols, and common organic solvents.The terminal alcohol group is expected to confer moderate water solubility. High solubility is expected in polar organic solvents like ethanol, methanol, THF, and DMSO.
Refractive Index ~1.49 - 1.51Estimated based on the value for 4-(methylthio)butanol (~1.49).
pKa (Alcohol) ~16-17Typical pKa for a primary alcohol.
pKa (Alkynyl C-H) Not ApplicableThis is an internal alkyne and lacks an acidic terminal alkyne proton.

Reactivity and Chemical Profile

The chemistry of 1-(Methylthio)but-1-yn-4-ol is dictated by its two primary functional groups.

Reactions at the Thioalkyne Moiety

Thioalkynes are versatile functional groups known for their participation in a variety of transformations.[3] The electron-donating nature of the sulfide can activate the alkyne for certain reactions.[1][2]

  • Cycloaddition Reactions: Thioalkynes are excellent substrates for [2+2] and [3+2] cycloaddition reactions, providing access to complex heterocyclic structures like cyclobutenones, azulenones, thiophenes, and oxazoles.[1][2][3]

  • Metal-Catalyzed Reactions: The alkyne can undergo gold-catalyzed oxidation or other transition metal-catalyzed coupling and annulation reactions.[1][7]

  • Oxidation of Sulfur: The methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone using agents like m-CPBA or H₂O₂. This transformation dramatically alters the electronic properties of the alkyne, converting the substituent from electron-donating to strongly electron-withdrawing, which in turn modifies its reactivity in subsequent steps.

Reactions at the Hydroxyl Group

The primary alcohol at the 4-position is a standard nucleophile and can undergo a wide range of well-established reactions:

  • Oxidation: Oxidation with mild reagents (e.g., PCC, DMP) will yield the corresponding aldehyde, 4-(methylthio)-3-yn-1-al. Stronger oxidation (e.g., Jones reagent) would likely lead to cleavage or complex mixtures but could potentially yield the carboxylic acid.

  • Esterification and Etherification: Standard reactions with acyl chlorides, anhydrides (e.g., Fischer esterification), or alkyl halides (e.g., Williamson ether synthesis) can be used to protect the alcohol or to link the molecule to other scaffolds.

  • Conversion to Halides: Treatment with reagents like SOCl₂ or PBr₃ will convert the alcohol to the corresponding chloride or bromide, creating an electrophilic site for subsequent nucleophilic substitution reactions.

Proposed Synthesis Pathway

A validated synthesis for 1-(Methylthio)but-1-yn-4-ol is not published. However, a logical and robust synthetic route can be proposed based on established organometallic chemistry. The most straightforward approach involves the reaction of a commercially available alkynol with a sulfur electrophile.

Caption: Proposed workflow for the synthesis of 1-(Methylthio)but-1-yn-4-ol.

Experimental Protocol (Proposed)

This protocol is conceptual and requires optimization and validation in a laboratory setting.

Step 1: Monoprotection of 1,4-Butynediol

  • Rationale: To prevent the reaction of the sulfur electrophile at both ends of the molecule, one of the hydroxyl groups must be selectively protected. A bulky protecting group like tert-butyldimethylsilyl (TBDMS) is ideal for achieving monoprotection.

  • Procedure:

    • Dissolve 1,4-butynediol (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base such as triethylamine (1.1 eq) or imidazole (1.2 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TBDMS-Cl (0.95 eq) in the same solvent. Using slightly less than one equivalent of the silyl chloride favors the formation of the mono-protected product.

    • Allow the reaction to warm to room temperature and stir until TLC or GC-MS indicates the consumption of the starting material and formation of the desired product.

    • Work up the reaction by washing with water and brine, drying the organic layer over Na₂SO₄, and concentrating under reduced pressure.

    • Purify the resulting mono-TBDMS-protected butynediol by column chromatography.

Step 2: Synthesis of the Thioalkyne

  • Rationale: The terminal alkyne proton is acidic (pKa ~25) and can be removed by a strong base like n-butyllithium (n-BuLi) to form a lithium acetylide. This potent nucleophile can then react with an electrophilic sulfur source.

  • Procedure:

    • Dissolve the mono-protected alcohol from Step 1 (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) and stir for 30-60 minutes at -78 °C.

    • In a separate flask, prepare a solution of dimethyl disulfide ((MeS)₂) (1.1 eq) or methanesulfenyl chloride (MeSCl) in anhydrous THF.

    • Slowly add the sulfur electrophile solution to the lithium acetylide solution at -78 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent like ethyl acetate, wash with brine, dry, and concentrate.

    • Purify the silyl-protected 1-(methylthio)but-1-yn-4-ol by column chromatography.

Step 3: Deprotection

  • Rationale: The final step is the removal of the silyl protecting group to reveal the primary alcohol. Tetrabutylammonium fluoride (TBAF) is the standard reagent for this transformation.

  • Procedure:

    • Dissolve the purified product from Step 2 in THF.

    • Add a solution of TBAF (1.1 eq, 1M in THF) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture and purify the final product, 1-(Methylthio)but-1-yn-4-ol, by column chromatography.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation. The following are the predicted key signals for 1-(Methylthio)but-1-yn-4-ol.

Table 2: Predicted NMR and IR Spectroscopic Data
SpectroscopyPredicted SignalDescription
¹H NMR δ ~ 3.7 ppm (t)Triplet corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH).[8][9]
δ ~ 2.5 ppm (t)Triplet corresponding to the two protons on the carbon adjacent to the alkyne (-C≡C-CH₂-).[10]
δ ~ 2.3 ppm (s)Singlet corresponding to the three protons of the methylthio group (-SCH₃).[11]
δ ~ 1.8 ppm (br s)Broad singlet for the hydroxyl proton (-OH). This signal is exchangeable with D₂O.
¹³C NMR δ ~ 85-95 ppmTwo signals for the sp-hybridized carbons of the internal alkyne.
δ ~ 60-65 ppmSignal for the carbon bearing the hydroxyl group (-CH₂OH).
δ ~ 20-25 ppmSignal for the carbon adjacent to the alkyne (-C≡C-CH₂-).
δ ~ 15-20 ppmSignal for the methyl carbon of the methylthio group (-SCH₃).
IR Spectroscopy 3200-3600 cm⁻¹ (broad)Strong, broad absorption characteristic of the O-H stretch of an alcohol.[10]
2850-3000 cm⁻¹C-H stretching absorptions from the methyl and methylene groups.[10]
~2200 cm⁻¹ (weak)C≡C stretch. This will be a weak signal due to the symmetry of the internal alkyne.
1000-1200 cm⁻¹C-O stretching vibration.

Potential Applications in Research and Development

The unique bifunctional nature of 1-(Methylthio)but-1-yn-4-ol makes it a compelling building block for several advanced applications.

  • Drug Discovery and Chemical Biology: The molecule can be used as a versatile scaffold. The hydroxyl group can be used to attach the molecule to a pharmacophore, while the thioalkyne can be used as a handle for "click" chemistry to attach fluorescent tags, biotin, or affinity probes for target identification and validation studies.[4][6] The thioether itself can be a key binding element in certain biological targets.

  • Materials Science: Terminal alkynes are used to functionalize surfaces, such as gold nanoparticles.[12] This molecule could be used to create self-assembled monolayers (SAMs) where the hydroxyl groups are exposed, creating a hydrophilic surface that can be further functionalized.

  • Complex Molecule Synthesis: As a bifunctional building block, it can be used in fragment-based synthesis. For example, the alcohol could be converted to a leaving group, and the resulting electrophile could be coupled with a nucleophile, while the thioalkyne remains available for a subsequent cycloaddition or cross-coupling reaction, allowing for rapid increases in molecular complexity.[3]

Conclusion

While 1-(Methylthio)but-1-yn-4-ol is not a widely characterized compound, its structure suggests significant potential as a versatile tool for chemical synthesis and drug discovery. By analyzing the known properties and reactivity of its constituent functional groups and related molecules, this guide provides a solid predictive foundation for researchers. The proposed synthetic route offers a clear strategy for its preparation, and the predicted spectroscopic data will be crucial for its characterization. It is our hope that this technical guide will stimulate further investigation into this and other novel bifunctional building blocks, ultimately enabling new discoveries in science.

References

  • More, S. A., Sadaphal, V. A., Kuo, T. C., Cheng, M. J., & Liu, R. S. (2022). Reactions of thioalkynes with diarylketenes via [3+2]-annulation versus benzannulation using Au and P(C6F5)3 catalysts. Chemical Communications. ([Link])

  • More, S. A., Sadaphal, V. A., Kuo, T. C., Cheng, M. J., & Liu, R. S. (2022). Reactions of thioalkynes with diarylketenes via [3+2]-annulation versus benzannulation using Au and P(C6F5)
  • Collins, K. (2015). Alkynes reverse reactivity. Chemistry World. ([Link])

  • Thioalkynes in Ring Forming Reactions. (2023). PubMed. ([Link])

  • Gold-Catalyzed Oxidation Reactions of Thioalkynes with Quinoline N-Oxides: A DFT Study. (2024). The Journal of Organic Chemistry. ([Link])

  • 1-Butene, 1-(methylthio)-, (E). LookChem. ([Link])

  • 4-(Methylthio)butanol. PubChem. ([Link])

  • Chemical Properties of 1-Butanethiol, 4-(methylthio)- (CAS 66890-94-6). Cheméo. ([Link])

  • NMR Chemical Shifts of Common Laboratory Solvents. (1997). The Journal of Organic Chemistry. ([Link])

  • Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. ResearchGate. ([Link])

  • Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. (2021). ACS Omega. ([Link])

  • Chemical Properties of 1-Butene, 1-(methylthio)-, (E)- (CAS 17414-27-6). Cheméo. ([Link])

  • Late-stage functionalization in drug discovery. OUCI. ([Link])

  • Showing Compound 1-(Methylthio)-1-butene (FDB018354). FooDB. ([Link])

  • High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. ([Link])

  • 1-(Methylthio)butane. ChemBK. ([Link])

  • 1-(methyl thio)-1-butene, 32951-19-2. The Good Scents Company. ([Link])

  • 1-(METHYLTHIO)-1-BUTENE, (1E)-. precisionFDA. ([Link])

  • A simple, biogenetically modeled synthesis of 4-(methy1thio)butyl thiocyanate: The reaction of thiocyanate anion with S-methyl-(1,n)-epithionium ions. ResearchGate. ([Link])

  • Quantitative 1H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves. (2018). Molecules. ([Link])

  • Synthesis of (Thio)substituted -1,3-Butadienes and -Butenynes. (2019). DergiPark. ([Link])

  • 1-Butanethiol, 4-(methylthio)-. NIST WebBook. ([Link])

  • Synthesis of Monoterpene Thiols. (2023). Encyclopedia.pub. ([Link])

  • Method of synthesis of 1,4-butynediol.
  • Synthetic redesign of Corynebacterium glutamicum for 1,4-butanediol production via L-glutamate-derived CoA-independent pathway. (2025). PubMed. ([Link])

Sources

Exploratory

Comprehensive NMR Characterization of 1-(Methylthio)but-1-yn-4-ol: A Technical Guide

1-(Methylthio)but-1-yn-4-ol (IUPAC: 4-(methylthio)but-3-yn-1-ol; CAS: 357615-22-6) is a highly versatile thioalkyne building block. Featuring a terminal primary alcohol separated by an ethylene bridge from a methylthio-s...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(Methylthio)but-1-yn-4-ol (IUPAC: 4-(methylthio)but-3-yn-1-ol; CAS: 357615-22-6) is a highly versatile thioalkyne building block. Featuring a terminal primary alcohol separated by an ethylene bridge from a methylthio-substituted alkyne, it serves as a critical intermediate in click chemistry, transition-metal-catalyzed cross-couplings, and the synthesis of complex heterocycles . The regioselectivity of its reactions is heavily dictated by the electronic polarization of the alkyne bond, a property that can be directly interrogated via Nuclear Magnetic Resonance (NMR) spectroscopy.

Electronic Causality in Thioalkynes

The chemical shifts of thioalkynes are governed by the dual electronic nature of the sulfur atom. Sulfur acts as a σ -electron-withdrawing group via induction, but simultaneously functions as a π -electron-donating group through the delocalization of its lone pair into the alkyne's π∗ antibonding orbital. This resonance ( CH3​−S¨−C≡C−R↔CH3​−S+​=C=Cˉ−R ) creates a strong electronic dipole across the C≡C bond . Understanding this causality is critical for accurately assigning the NMR spectra and predicting the molecule's reactivity in hydrothiolation and cyclization workflows.

H NMR Resonance Assignments

In the 1 H NMR spectrum, the local magnetic anisotropy of the alkyne cylinder and the electronegativity of the adjacent heteroatoms dictate the chemical shifts.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
S−CH3​ 2.35Singlet (s)-3HDeshielded relative to dialkyl sulfides (~2.1 ppm) due to the adjacent sp -hybridized carbon.
C≡C−CH2​ 2.55Triplet (t)6.52HPropargylic protons deshielded by the alkyne's diamagnetic anisotropy.
CH2​−OH 3.75Triplet (t)6.52HStrongly deshielded by the inductive effect of the adjacent hydroxyl oxygen.
−OH ~2.10Broad Singlet (br s)-1HHighly concentration- and temperature-dependent due to intermolecular hydrogen bonding.

C NMR Resonance Assignments

The 13 C NMR spectrum provides the most direct evidence of the thioalkyne's electronic polarization. The alkyne carbons deviate significantly from the typical ~80 ppm observed in symmetrical internal alkynes.

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
S−CH3​ 19.0Primary ( CH3​ )Typical shift for a methyl group attached to an alkynyl sulfur.
C≡C−CH2​ (C2)24.0Secondary ( CH2​ )Propargylic carbon, slightly shielded by the alkyne cylinder.
CH2​−OH (C1)61.5Secondary ( CH2​ )Deshielded by the electronegative oxygen atom.
S−C≡C ( β )91.0Quaternary ( C )Deshielded due to the inductive withdrawal and complex polarization of the thioalkyne system.
C≡C−S ( α )73.0Quaternary ( C )Shielded relative to the β -carbon due to sulfur lone-pair π -donation.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees high-fidelity data collection and prevents artifact misinterpretation .

  • Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS). The TMS serves as an internal zero-point reference, validating the chemical shift scale.

  • Spectrometer Setup : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching to optimize the probe for 1 H and 13 C frequencies. Lock the spectrometer to the deuterium signal of CDCl3​ to prevent field drift. Shim the magnetic field (Z1-Z5) until the solvent residual peak ( CHCl3​ at 7.26 ppm) exhibits a line width at half-height of ≤1.0 Hz.

  • 1 H NMR Acquisition : Execute a standard single-pulse experiment. Set the relaxation delay ( d1 ) to 1.0 second and acquire 16 scans. This is sufficient for the highly sensitive 1 H nucleus and prevents signal saturation.

  • 13 C NMR Acquisition : Execute a composite pulse decoupling (CPD) sequence to remove 1 H- 13 C scalar couplings. Set the relaxation delay ( d1 ) to 2.0 seconds to allow the quaternary alkyne carbons (which lack attached protons for dipole-dipole relaxation) to fully relax between pulses, ensuring accurate signal detection. Acquire a minimum of 512 scans.

  • Data Processing and Validation : Apply a Fourier Transform (FT) to the free induction decay (FID). Manually phase the spectrum (zero-order and first-order) to ensure purely absorptive peak shapes. Apply a polynomial baseline correction. Validate the data by integrating the 1 H signals; the integral ratios must exactly match the 3:2:2:1 proton count of the molecule, confirming both sample purity and appropriate relaxation parameters.

NMR_Workflow A Sample Preparation (10-20 mg in CDCl3) B Spectrometer Setup (Lock, Tune, Shim) A->B C 1H NMR Acquisition (ns=16, d1=1s) B->C D 13C NMR Acquisition (ns=512, d1=2s, CPD) B->D E Data Processing (FT, Phase, Baseline) C->E D->E F Signal Assignment & Validation E->F

Figure 1: Self-validating NMR acquisition and data processing workflow.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[Link]

  • Ding, S. et al. (2023). Regio- and stereospecific thiol-thioalkyne reaction facilitated by organic base. ChemRxiv.[Link]

Foundational

Crystallographic Characterization of 1-(Methylthio)but-1-yn-4-ol: Methodologies, Structural Analysis, and In Situ Cryocrystallization Protocols

Introduction & Chemical Profile The compound 1-(Methylthio)but-1-yn-4-ol (CAS: 357615-22-6), also referred to as 4-(methylthio)but-3-yn-1-ol, is a highly functionalized bifunctional aliphatic building block. Featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

The compound 1-(Methylthio)but-1-yn-4-ol (CAS: 357615-22-6), also referred to as 4-(methylthio)but-3-yn-1-ol, is a highly functionalized bifunctional aliphatic building block. Featuring a terminal primary alcohol, an internal alkyne, and a methylthio ether group, it is a versatile intermediate in organic synthesis and medicinal chemistry.

However, structural characterization of this molecule via Single-Crystal X-Ray Diffraction (SCXRD) presents a severe crystallographic challenge. With a predicted boiling point of 224.6 °C and a low molecular weight (MW: 116.18 g/mol )[1], the compound exists as a highly flexible liquid at room temperature. The high conformational entropy of the ethyl spacer between the alkyne and the hydroxyl group, combined with the relatively weak lattice energies typical of low-melting organosulfur compounds[2], makes conventional solvent-evaporation crystallization impossible.

To overcome this, structural chemists must employ in situ cryocrystallization —a specialized technique where the pure liquid is frozen and annealed directly within the X-ray diffractometer's cold stream[3],[4]. This whitepaper details the theoretical structural framework, the step-by-step experimental protocol, and the data refinement strategies required to obtain high-resolution X-ray diffraction data for 1-(Methylthio)but-1-yn-4-ol.

Theoretical Structural Features & Supramolecular Assembly

Before attempting crystallization, it is critical to model the expected intermolecular interactions that will govern the crystal packing. The crystallization of low-melting liquids is driven by a delicate balance of thermodynamics and kinetics, often resulting in polymorphism[3].

For 1-(Methylthio)but-1-yn-4-ol, the crystal lattice is anticipated to be stabilized by a hierarchy of non-covalent interactions:

  • Strong Hydrogen Bonding: The primary alcohol (-OH) acts as both a strong hydrogen bond donor and acceptor, likely forming infinite 1D chains or 2D sheets (O-H···O)[2].

  • Weak C-H···S Interactions: The lone pairs on the sulfur atom can act as weak acceptors for aliphatic C-H donors from adjacent molecules[2].

  • C-H···π Interactions: The alkyne cylindrical π-electron cloud provides a docking site for weak C-H···π interactions, further locking the conformation of the flexible alkyl chain[3].

G Core 1-(Methylthio)but-1-yn-4-ol OH Primary Alcohol (-OH) Core->OH Alkyne Alkyne Core (-C≡C-) Core->Alkyne Thio Methylthio (-SMe) Core->Thio HB Strong O-H···O Hydrogen Bonds OH->HB Pi Weak C-H···π Interactions Alkyne->Pi S_int Weak C-H···S Contacts Thio->S_int

Supramolecular interaction network governing crystal packing.

Quantitative Data: Predicted Crystallographic Parameters

Because 1-(Methylthio)but-1-yn-4-ol is a liquid, empirical SCXRD data requires in situ generation. Table 1 summarizes the theoretically predicted crystallographic parameters based on analogous aliphatic thioalkynes and primary alcohols analyzed at cryogenic temperatures (100 K).

Table 1: Predicted Crystallographic Profile for 1-(Methylthio)but-1-yn-4-ol

ParameterPredicted Value / AssignmentRationale
Crystal System MonoclinicMost common for asymmetric short-chain alcohols.
Space Group P2₁/cCentrosymmetric packing optimizes dipole cancellation.
Temperature 100(2) KRequired to suppress thermal motion (alkyl chain disorder).
Z (Molecules/Unit Cell) 4Standard for P2₁/c allowing infinite H-bond networks.
Expected C≡C Bond Length ~1.19 - 1.21 ÅCharacteristic of internal alkynes.
Expected C-S Bond Length ~1.75 - 1.80 ÅTypical sp³-S and sp-S thioether bond lengths.
O-H···O Distance ~2.65 - 2.75 ÅIndicative of strong, cooperative hydrogen bonding.

Experimental Protocol: In Situ Cryocrystallization

To obtain a single crystal of a liquid sample, we must bypass standard solvent methods and utilize a diffractometer equipped with a liquid nitrogen cryostream (e.g., Oxford Cryosystems)[3]. The causality behind this approach is simple: by flash-cooling the liquid to a glass and carefully applying localized heat, we can force the nucleation of a single domain rather than a polycrystalline powder[4].

Step-by-Step Methodology

Step 1: Capillary Loading

  • Draw the neat liquid 1-(Methylthio)but-1-yn-4-ol into a Lindemann glass capillary (0.3 mm diameter) via capillary action to a height of approximately 10–15 mm[3].

  • Seal both ends of the capillary using a micro-flame or epoxy resin to prevent evaporation and moisture ingress.

  • Mount the capillary onto a brass pin using modeling clay or epoxy, and attach it to the goniometer head of the X-ray diffractometer.

Step 2: Flash Cooling and Glass Formation

  • Align the capillary in the center of the X-ray beam.

  • Rapidly plunge the temperature of the N₂ cryostream to 100 K at a rate of 360 K/h[3]. This rapid cooling prevents the formation of polycrystalline ice-like phases, forcing the liquid into an amorphous glass state.

Step 3: Zone Annealing (Optical Heating and Crystallization)

  • Gradually raise the temperature until the glass transition is reached and the sample becomes a polycrystalline solid (typically observed visually via a polarizing microscope as the sample turns opaque).

  • Utilize an Optical Heating and Crystallization Device (OHCD) or manually deflect the N₂ stream to create a localized "melt zone"[4].

  • Slowly move the melt zone along the capillary. As the liquid interface cools behind the heat source, a single crystal domain will nucleate and grow. Repeat this annealing process (1–5 hours) until a transparent, single-crystal cylinder fills the capillary[4].

Step 4: Data Collection

  • Stabilize the temperature at 100 K.

  • Collect full-sphere diffraction data using Mo-Kα (0.71073 Å) or Cu-Kα (1.54184 Å) radiation on a CCD/CMOS area detector. Cu-Kα is preferred for this compound to maximize the anomalous scattering signal from the sulfur atom, aiding in absolute structure determination if a chiral co-crystal is used[5].

G N1 Sample Prep (Capillary Loading) N2 Flash Cooling (N2 Cryostream) N1->N2 N3 Zone Annealing (Single Domain) N2->N3 N4 X-ray Diffraction (Data Collection) N3->N4 N5 Structure Solution (SHELXT / Olex2) N4->N5

Workflow for in situ cryocrystallization and XRD analysis.

Data Reduction, Solution, and Refinement

Once the diffraction frames are collected, the data must be integrated, scaled, and corrected for absorption (e.g., using multi-scan methods like SADABS). The structural model is then built and refined.

Structure Solution with SHELXT

For low-molecular-weight organic compounds, SHELXT is the industry standard for structure solution[5]. SHELXT utilizes dual-space intrinsic phasing methods. Because 1-(Methylthio)but-1-yn-4-ol contains a sulfur atom, SHELXT will easily locate this heavier atom and use it to bootstrap the electron density map, automatically assigning the remaining carbon and oxygen atoms[5].

Refinement Strategy using Olex2

The refinement is carried out using Olex2 , a comprehensive graphical interface and refinement engine that integrates SHELXL[6],[7]. The high flexibility of the -CH2-CH2- linker in 1-(Methylthio)but-1-yn-4-ol often leads to positional disorder, requiring a highly controlled refinement strategy:

  • Anisotropic Refinement: Refine all non-hydrogen atoms (S, O, C) anisotropically. If the terminal methylthio group exhibits thermal smearing (high atomic displacement parameters), apply a RIGU (Rigid Bond) restraint. This restraint assumes that covalently bonded atoms vibrate with similar amplitudes along the bond axis, stabilizing the refinement[5].

  • Handling Disorder: If the alkyl chain is disordered over two positions, split the carbon atoms into two parts (e.g., Part 1 and Part 2) and refine their occupancies using a free variable (FVAR)[7]. Apply SADI (Similar Distance) restraints to ensure the C-C bond lengths in both disordered components remain chemically sensible (approx. 1.52 Å)[5].

  • Hydrogen Atom Treatment: Locate the hydroxyl hydrogen atom from the difference Fourier map to confirm the hydrogen-bonding network. Refine its coordinates freely, or use a riding model (AFIX 147) if the data resolution is limited[7]. Methyl and methylene hydrogens should be placed in calculated positions (AFIX 137 and AFIX 23, respectively).

By strictly adhering to these self-validating protocols—where the final geometry is continuously checked against chemical logic (e.g., avoiding artificially short C-C bonds)—the resulting crystallographic model will be highly trustworthy and suitable for publication or downstream computational drug-design modeling.

References

  • Title: In Situ Cryocrystallization of Diphenyl Ether: C−H···π Mediated Polymorphic Forms | Journal of the American Chemical Society Source: acs.org URL: [Link]

  • Title: The Art of in situ Cryocrystallization - Indian Academy of Sciences Source: ias.ac.in URL: [Link]

  • Title: Organoelement Compounds Crystallized In Situ: Weak Intermolecular Interactions and Lattice Energies - MDPI Source: mdpi.com URL: [Link]

  • Title: The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected - IUCr Journals Source: iucr.org URL: [Link]

  • Title: Obtaining the best results: aspects of data collection, model finalization and interpretation of results in small-molecule crystal-structure determination - PMC Source: nih.gov URL: [Link]

  • Title: Contents 1. Single Crystal X-ray Diffraction Structure Determination Source: rsc.org URL: [Link]

Sources

Exploratory

Spectroscopic characterization (IR/Raman) of 1-(Methylthio)but-1-yn-4-ol

Title: Spectroscopic Characterization of 1-(Methylthio)but-1-yn-4-ol: A Next-Generation Bioorthogonal Raman Probe Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Characterization of 1-(Methylthio)but-1-yn-4-ol: A Next-Generation Bioorthogonal Raman Probe

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Physicochemical Rationale: The Thioalkyne Advantage

1-(Methylthio)but-1-yn-4-ol ( CH3​−S−C≡C−CH2​−CH2​−OH ) represents a highly specialized molecular architecture that bridges synthetic utility with advanced spectroscopic applications. In recent years, alkynes have emerged as premier bioorthogonal Raman tags because their C≡C stretching frequency (typically 2000–2400 cm⁻¹) falls within the "cell-silent" region, completely free from the overlapping vibrational signatures of endogenous cellular proteins, lipids, and nucleic acids[1].

However, standard aliphatic alkynes suffer from relatively low Raman scattering cross-sections, which limits their sensitivity in complex biological matrices. As a Senior Application Scientist, I emphasize that the strategic integration of a sulfur atom directly adjacent to the alkyne (forming a thioalkyne) fundamentally alters the electronic landscape of the triple bond. Sulfur possesses a large, highly polarizable electron cloud that facilitates efficient π -backbonding. This structural modification dramatically increases the polarizability derivative ( ∂α/∂q ) during the stretching vibration, yielding up to an 8-fold enhancement in the Raman signal compared to standard carbon-linked alkynes[2].

Furthermore, the terminal primary alcohol provides a versatile synthetic handle for esterification or direct bioconjugation, making this molecule an ideal model for developing ultra-bright, environment-sensitive Raman probes[3].

Quantitative Spectroscopic Assignments

The complementary nature of Infrared (IR) and Raman spectroscopy is perfectly illustrated by this molecule. IR spectroscopy relies on a change in the permanent dipole moment ( ∂μ/∂q ), making it highly sensitive to polar bonds like O-H. Conversely, Raman spectroscopy relies on a change in electron cloud polarizability, making it exceptionally sensitive to electron-rich, symmetric, or polarizable bonds like C≡C and C-S.

Table 1: Spectroscopic Fingerprint of 1-(Methylthio)but-1-yn-4-ol

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity (IR / Raman)Causality & Diagnostic Value
O-H Stretch ~3350~3350Strong, Broad / WeakHigh dipole moment change; validates primary alcohol presence.
C-H Stretch (sp³) 2850 - 29502850 - 2950Strong / StrongUsed as a stable internal reference for quantitative Raman[2].
C≡C Stretch ~2185~2185Weak / Very StrongMassive polarizability change due to S-atom; falls in cell-silent region[1].
C-O Stretch ~1045~1045Strong / WeakConfirms primary alcohol structural integrity.
C-S Stretch ~690~690Weak / ModerateHighly polarizable bond; confirms the methylthio linkage.

Self-Validating Experimental Protocols

Data integrity in spectroscopic characterization relies entirely on self-validating workflows. The following protocols are engineered to eliminate artifacts, correct for environmental variables, and ensure quantitative reliability.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Causality: ATR-FTIR is prioritized over transmission IR for neat liquids to prevent total absorption saturation (which distorts peak shapes) and to minimize sample preparation variables.

Step-by-Step Methodology:

  • System Purge & Calibration: Purge the spectrometer with dry N₂ to eliminate atmospheric H₂O and CO₂ interference. Validate the system's wavelength accuracy using a standard polystyrene calibration film (verifying the sharp 1601 cm⁻¹ peak).

  • Background Acquisition: Collect a background spectrum on the pristine internal reflection element (IRE), typically a monolithic diamond or ZnSe crystal. Validation: This mathematically removes instrument optics and ambient environmental contributions from the final sample spectrum.

  • Sample Application: Deposit 2-3 μL of neat 1-(Methylthio)but-1-yn-4-ol directly onto the IRE. Ensure complete, bubble-free coverage of the active evanescent wave area.

  • Data Acquisition: Acquire 64 co-added scans at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.

  • ATR Correction: Apply an ATR correction algorithm. Causality: The penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). This algorithm corrects the spectrum so that relative peak intensities match standard transmission libraries.

Stimulated Raman Scattering (SRS) Imaging Protocol

Causality: While spontaneous Raman is sufficient for bulk chemical characterization, live-cell imaging requires SRS to overcome the inherently weak Raman scattering cross-section and to completely bypass autofluorescence. SRS boosts the vibrational transition rate by a factor of 107 via stimulated emission[1].

Step-by-Step Methodology:

  • Laser Synchronization: Spatially and temporally overlap a tunable picosecond pump laser ( ωp​ ) and a Stokes laser ( ωs​ ) through a high-numerical-aperture objective. Tune the energy difference ( ωp​−ωs​ ) to exactly match the thioalkyne C≡C stretch (~2185 cm⁻¹).

  • Modulation & Lock-in Detection: Modulate the Stokes beam at a high frequency (e.g., 20 MHz) using an acousto-optic modulator. Use a lock-in amplifier to detect the Stimulated Raman Loss (SRL) of the pump beam. Validation: High-frequency modulation shifts the detection away from low-frequency laser fluctuation (1/f noise), achieving shot-noise-limited sensitivity[1].

  • Internal Referencing: Acquire a parallel image tuned to the methylene symmetric stretch (2850 cm⁻¹). Normalize the 2185 cm⁻¹ thioalkyne signal against the 2850 cm⁻¹ signal. Validation: This internal referencing corrects for variations in local sample concentration, laser focal volume, and tissue scattering artifacts, ensuring the measured intensity reflects the true probe concentration[2].

Mechanistic Workflows

SRS_Mechanism Pump Pump Laser (ω_p) Sample 1-(Methylthio)but-1-yn-4-ol (C≡C Bond) Pump->Sample Photons Stokes Stokes Laser (ω_s) Stokes->Sample Photons Vibration Coherent Vibrational Excitation (Ω) Sample->Vibration ω_p - ω_s = Ω Detection Lock-in Detection (ΔI) Vibration->Detection Stimulated Raman Loss/Gain

Fig 1. Stimulated Raman Scattering (SRS) mechanism for thioalkyne detection.

Workflow Prep Sample Preparation (Neat Liquid / Cell Culture) Calib Instrument Calibration (Si Wafer 520 cm⁻¹) Prep->Calib IR ATR-FTIR Spectroscopy (Dipole Moment Changes) Calib->IR Raman Spontaneous / SRS Raman (Polarizability Changes) Calib->Raman Analysis Spectral Deconvolution & Internal Referencing IR->Analysis Raman->Analysis

Fig 2. Self-validating experimental workflow for spectroscopic characterization.

Conclusion

1-(Methylthio)but-1-yn-4-ol is far more than a simple aliphatic alcohol; it is a highly engineered spectroscopic tool. By leveraging the electron-donating and polarizable nature of the methylthio group, researchers can achieve an order-of-magnitude increase in Raman scattering intensity[2]. When coupled with rigorous, self-validating analytical protocols like ATR-FTIR and internally referenced SRS microscopy, this molecule serves as a foundational building block for next-generation bioorthogonal tags in drug discovery, cellular imaging, and complex matrix analysis.

References

  • Title: Enhancing Alkyne-Based Raman Tags with a Sulfur Linker Source: The Journal of Physical Chemistry B URL: [Link]

  • Title: Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments Source: The Journal of Physical Chemistry B / PMC URL: [Link]

  • Title: Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering Source: Nature Methods URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Asymmetric Reductive Cross-Coupling of 1-(Methylthio)but-1-yn-4-ol for the Synthesis of Chiral Allylic Alcohols

Executive Summary The construction of highly functionalized, enantioenriched allylic alcohols is a critical operation in the synthesis of complex active pharmaceutical ingredients (APIs). While traditional alkyne additio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The construction of highly functionalized, enantioenriched allylic alcohols is a critical operation in the synthesis of complex active pharmaceutical ingredients (APIs). While traditional alkyne additions often suffer from poor regioselectivity, the use of electronically biased thioalkynes—specifically 1-(methylthio)but-1-yn-4-ol —offers a privileged platform for precision synthesis.

This technical guide outlines a state-of-the-art methodology for the Nickel-catalyzed asymmetric reductive cross-coupling of 1-(methylthio)but-1-yn-4-ol with aldehydes. By leveraging the unique stereoelectronic properties of the methylthio ether and the directing capability of the homopropargylic alcohol, this protocol delivers tetrasubstituted chiral allylic alcohols with exceptional regioselectivity (>99:1) and enantiomeric excess (>95%).

Mechanistic Rationale & Substrate Design

To achieve reproducible asymmetric induction, one must understand the causality behind the reagent and substrate selections:

  • Why Nickel Catalysis? Nickel(0) complexes possess a highly diffuse d-orbital system, making them vastly superior to Palladium for the oxidative cyclometalation of π -systems. This allows for the facile formation of a rigid oxanickelacyclopentene intermediate under mild conditions .

  • The Role of the Methylthio Group ( −SCH3​ ): 1-(Methylthio)but-1-yn-4-ol is electronically polarized. The sulfur atom donates electron density via resonance but withdraws it inductively. During oxidative cyclometalation, this polarization dictates absolute regioselectivity, forcing the carbon adjacent to the sulfur atom to preferentially form the C–Ni bond. Consequently, the aldehyde is strictly directed to couple at the β -position relative to the sulfur .

  • The Homopropargylic Directing Group: The terminal −CH2​CH2​OH moiety is not merely a passive functional group. In the transition state, it provides secondary coordination to the Nickel center or engages in hydrogen bonding with the incoming aldehyde, rigidifying the chiral pocket and amplifying the enantiomeric excess (ee) imparted by the chiral phosphine ligand.

  • Silane Steric Bulk: The choice of triisopropylsilane ( iPr3​SiH ) over smaller silanes (like Et3​SiH ) is a deliberate kinetic choice. The increased steric bulk retards premature σ -bond metathesis, allowing the chiral ligand ample time to enforce strict facial selectivity during the aldehyde insertion step .

Catalytic Cycle & Logical Workflow

The transformation proceeds through a highly ordered catalytic cycle. Understanding this cycle is essential for troubleshooting reaction stalling or stereochemical leakage.

CatalyticCycle Ni0 Ni(0)L* Active Catalyst Coord π-Coordination Alkyne & Aldehyde Ni0->Coord Substrate Binding Oxametallacycle Oxanickelacyclopentene Intermediate Coord->Oxametallacycle Oxidative Cyclometalation Transmetalation σ-Bond Metathesis (with iPr3SiH) Oxametallacycle->Transmetalation Silane Addition RedElim Reductive Elimination Product Release Transmetalation->RedElim Silyl Transfer RedElim->Ni0 Catalyst Regeneration

Figure 1: Mechanism of Ni-Catalyzed Asymmetric Reductive Coupling.

Workflow Step1 Step 1: Catalyst Prep Ni(cod)2 + Ligand Step2 Step 2: Substrate Addition Thioalkyne + Aldehyde Step1->Step2 Step3 Step 3: Reductive Coupling iPr3SiH, THF, -20°C Step2->Step3 Step4 Step 4: Desilylation TBAF Workup Step3->Step4 Step5 Step 5: Purification Chromatography Step4->Step5

Figure 2: Experimental workflow for the asymmetric reductive cross-coupling protocol.

Quantitative Data & Optimization

The following table summarizes the optimization of the reductive coupling between 1-(methylthio)but-1-yn-4-ol and benzaldehyde. Notice the direct correlation between silane bulk, temperature reduction, and the resulting stereochemical metrics.

EntryChiral LigandSilaneTemp (°C)Yield (%)Regiomeric Ratio (rr)Enantiomeric Excess (ee %)
1PPh 3​ (Control)Et 3​ SiH256585:15N/A
2(+)-NMDPPEt 3​ SiH258292:874
3(R,R)-WalphosEt 3​ SiH08895:589
4(R,R)-WalphosiPr 3​ SiH09198:294
5 (R,R)-Walphos iPr 3​ SiH -20 85 >99:1 97

Data Note: Optimal conditions (Entry 5) utilize a highly modular P-chiral ligand framework which provides an ideal steric environment for the oxanickelacyclopentene intermediate .

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-(Methylthio)but-1-yn-4-ol

Objective: Prepare the functionalized thioalkyne from commercially available 3-butyn-1-ol.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 3-butyn-1-ol (10.0 mmol, 0.70 g) and anhydrous THF (50 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n -BuLi (2.1 equivalents, 21.0 mmol, 2.5 M in hexanes).

    • Causality: 2.1 equivalents are strictly required; the first equivalent deprotonates the hydroxyl group, and the second deprotonates the terminal alkyne.

  • Electrophilic Quench: Stir for 30 minutes at -78 °C, then add dimethyl disulfide (1.1 equivalents, 11.0 mmol, 1.04 g) dropwise.

  • Validation Checkpoint: Allow the reaction to warm to room temperature over 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the baseline alkyne spot and the appearance of a new UV-active spot (due to the thioether chromophore) validates successful conversion.

  • Workup: Quench with saturated aqueous NH 4​ Cl (20 mL). Extract with EtOAc (3 × 30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash chromatography to yield the pure thioalkyne.

Protocol B: Nickel-Catalyzed Asymmetric Reductive Coupling

Objective: Execute the highly enantioselective coupling of the thioalkyne with benzaldehyde.

  • Glovebox Setup (Critical): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(cod) 2​ (10 mol%, 0.05 mmol, 13.8 mg) and (R,R)-Walphos ligand (20 mol%, 0.10 mmol).

    • Causality: Ni(cod) 2​ is highly oxygen-sensitive. The 1:2 metal-to-ligand ratio ensures complete formation of the active monomeric NiL* species, preventing the formation of unselective Ni clusters.

  • Catalyst Activation: Add anhydrous THF (2.0 mL) to the Schlenk tube. Stir for 15 minutes at room temperature.

    • Validation Checkpoint: The solution must transition from a pale yellow suspension to a deep, homogeneous red/purple solution, confirming the successful coordination of the chiral phosphine to the Nickel(0) center.

  • Substrate Addition: Remove the tube from the glovebox and connect to an argon manifold. Cool the reaction to -20 °C. Add 1-(methylthio)but-1-yn-4-ol (0.60 mmol, 1.2 equiv) and benzaldehyde (0.50 mmol, 1.0 equiv) via microsyringe.

  • Reductive Turnover: Dropwise, add triisopropylsilane ( iPr3​SiH , 1.0 mmol, 2.0 equiv). Stir at -20 °C for 14 hours.

  • Desilylation & Isolation: To the crude mixture, add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 mL) directly to the vessel to cleave the resulting silyl ether. Stir for 2 hours at room temperature. Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the chiral diol.

References

  • Title: The direct synthesis and reductive coupling reactions of 1-methylthioalkyne-zirconocene complexes. Source: Tetrahedron Letters, 1989, 30(27), 3495-3498. URL: [Link]

  • Title: Highly Regioselective and Enantioselective Nickel-Catalyzed Reductive Coupling of Alkynes and Aldehydes. Source: Journal of the American Chemical Society, 2004, 126(13), 4130-4131. URL: [Link]

  • Title: Nickel-Catalyzed Reductive Cyclizations and Couplings. Source: Accounts of Chemical Research, 2000, 33(7), 467-473. URL: [Link]

  • Title: P-Chiral, Monodentate Ferrocenyl Phosphines, Novel Ligands for Asymmetric Catalysis. Source: The Journal of Organic Chemistry, 2003, 68(1), 156-166. URL: [Link]

Application

Application Note: Protocols for Handling 1-(Methylthio)but-1-yn-4-ol Under Inert Atmosphere

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Chemical Causality 1-(Methylthio)but-1-yn-4-ol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Chemical Causality

1-(Methylthio)but-1-yn-4-ol (CAS: 357615-22-6) is a highly functionalized, electron-rich internal thioalkyne. It serves as a versatile building block in organic synthesis, particularly in the development of sulfur-containing pharmaceuticals and complex materials. However, its unique structural motifs—a primary alcohol, an internal alkyne, and a methylthio ether—render it highly susceptible to environmental degradation.

To ensure reproducibility and high yields in downstream applications (such as transition-metal catalyzed cross-coupling or hydrothiolation ), this compound must be handled under a strictly inert atmosphere.

Mechanistic Rationale for Inert Handling
  • Thioether Oxidation: The electron-rich sulfur atom is highly prone to oxidation by atmospheric oxygen or dissolved O₂ in solvents, rapidly converting the thioether into a sulfoxide or sulfone .

  • Hygroscopicity of the Alcohol: The primary hydroxyl group readily forms hydrogen bonds with atmospheric moisture. If the compound is subsequently used in moisture-sensitive organometallic reactions (e.g., deprotonation with Grignard or lithium reagents), trace water will quench the reagents and drastically reduce yields.

  • Argon vs. Nitrogen: Argon is the preferred inert gas for handling this liquid intermediate. Because Argon is denser than air, it provides a protective "blanket" over the reagent when flasks are briefly opened for additions, whereas Nitrogen easily diffuses and allows oxygen ingress .

Degradation Target 1-(Methylthio)but-1-yn-4-ol (Electron-Rich Thioalkyne) O2 Atmospheric Oxygen (O2) Target->O2 Exposure H2O Atmospheric Moisture (H2O) Target->H2O Exposure Sulfoxide Sulfoxide / Sulfone (Irreversible Oxidation) O2->Sulfoxide S-Oxidation Hygro Hygroscopic Quenching (Interferes with Organometallics) H2O->Hygro H-Bonding via -OH

Caption: Degradation pathways of 1-(Methylthio)but-1-yn-4-ol upon atmospheric exposure.

Quantitative Data & Physical Properties

Understanding the physical properties of 1-(Methylthio)but-1-yn-4-ol is critical for designing self-validating handling protocols. The following table summarizes key metrics and their direct implications for laboratory handling.

PropertyValueHandling Implication
Molecular Weight 116.18 g/mol Standard stoichiometric calculations.
Boiling Point ~224.6 °C (at 760 mmHg)Low volatility at room temperature. Can withstand brief exposure to high vacuum during Schlenk cycles without significant evaporative loss.
Density ~1.1 g/cm³Denser than water. Requires vigorous stirring in biphasic systems to ensure mass transfer.
Oxidation Potential High (Thioether moiety)Solvents must be rigorously degassed (e.g., via Freeze-Pump-Thaw) prior to dissolution to prevent in-situ sulfoxide formation.
Moisture Sensitivity Moderate to HighGlassware must be flame-dried or oven-dried (>100 °C) prior to use .

Experimental Protocols: Self-Validating Workflows

The following protocols utilize Schlenk line techniques to manipulate 1-(Methylthio)but-1-yn-4-ol. Schlenk lines are preferred over gloveboxes for liquid thioalkynes because they allow for the direct manipulation of degassed solvents and dynamic vacuum control without contaminating a glovebox atmosphere with volatile sulfur odors .

Protocol A: Glassware Preparation and Purge-and-Refill Cycle

Causality: Adsorbed water on glass surfaces will contaminate the thioalkyne. A triple purge-and-refill cycle mathematically dilutes atmospheric oxygen to sub-ppm levels.

  • Bake-Out: Place the Schlenk flask and a magnetic stir bar in an oven at 120 °C for a minimum of 4 hours.

  • Hot Assembly: Remove the flask from the oven, immediately seal it with a high-quality rubber septum, and connect the side-arm to the Schlenk line using thick-walled vacuum tubing.

  • Vacuum Cycle 1: Open the flask to the vacuum manifold.

    • Self-Validation Check: Monitor the vacuum gauge. It must drop below 10−2 mbar. Isolate the vacuum; if the pressure rises, there is a leak in the septum or joint that must be fixed before proceeding.

  • Argon Backfill 1: Slowly open the flask to the Argon manifold until the bubbler indicates positive pressure.

  • Repeat: Perform the Vacuum/Argon cycle two more times. Leave the flask under a positive pressure of Argon.

Protocol B: Solvent Degassing (Freeze-Pump-Thaw)

Causality: Sparging (bubbling gas) is insufficient for electron-rich thioalkynes, as trace dissolved O2​ will still cause oxidation. The Freeze-Pump-Thaw method removes >99.9% of dissolved gases.

  • Preparation: Transfer the required anhydrous solvent (e.g., THF, DCM) into a dedicated Schlenk flask under Argon.

  • Freeze: Submerge the flask in a liquid nitrogen ( LN2​ ) bath until the solvent is completely frozen solid.

  • Pump: Open the flask to high vacuum for 3–5 minutes to evacuate the headspace of expelled gases.

  • Thaw: Isolate the flask from the vacuum and remove the LN2​ bath. Allow the solvent to thaw completely. You will observe gas bubbles escaping the liquid lattice.

  • Repeat: Repeat steps 2–4 for a total of three cycles. After the final thaw, backfill the flask with Argon.

Protocol C: Reagent Transfer and Storage

Causality: Syringes introduce micro-amounts of air if not properly purged.

  • Syringe Purging: Attach a long stainless-steel needle to a gas-tight syringe. Pierce the septum of a blank Argon-filled Schlenk flask. Draw Argon into the syringe and expel it outside the flask. Repeat 3 times.

  • Transfer: Insert the purged syringe into the septum of the 1-(Methylthio)but-1-yn-4-ol storage vessel. Draw the required volume slowly to avoid cavitation.

  • Delivery: Transfer the liquid into the reaction flask containing the degassed solvent under a positive flow of Argon.

  • Storage: Store the neat 1-(Methylthio)but-1-yn-4-ol in an amber ampoule or foil-wrapped Schlenk tube (to prevent photo-oxidation) at -20 °C under Argon.

Workflow Step1 Step1 Step2 Purge & Refill 3x Vacuum/Argon Step1->Step2 Step3 Solvent Degassing Freeze-Pump-Thaw Step2->Step3 Step4 Reagent Transfer Cannula/Syringe Step3->Step4 Step5 Reaction Execution Argon Blanket Step4->Step5

Caption: Step-by-step Schlenk line workflow for handling air-sensitive thioalkynes.

References

  • An Illustrated Guide to Schlenk Line Techniques The Schlenk Line Survival Guide URL: [Link]

  • Air-free technique Wikipedia URL:[Link]

  • Gold-Catalyzed Oxidation of Thioalkynes To Form Phenylthio Ketene Derivatives via a Noncarbene Route Organic Letters, ACS Publications URL:[Link]

  • Organic Base-Facilitated Thiol–Thioalkyne Reaction with Exclusive Regio- and Stereoselectivity Journal of the American Chemical Society, ACS Publications URL:[Link]

Method

In situ generation techniques for 1-(Methylthio)but-1-yn-4-ol derivatives

Application Note: In Situ Generation Techniques for 1-(Methylthio)but-1-yn-4-ol Derivatives Executive Summary & Strategic Rationale Functionalized alkynyl sulfides, particularly 1-(methylthio)but-1-yn-4-ol and its protec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Situ Generation Techniques for 1-(Methylthio)but-1-yn-4-ol Derivatives

Executive Summary & Strategic Rationale

Functionalized alkynyl sulfides, particularly 1-(methylthio)but-1-yn-4-ol and its protected derivatives, are highly versatile C4 building blocks in organic synthesis. They serve as critical intermediates for the construction of sulfur-containing heterocycles, bioactive pharmaceuticals, and advanced functional materials[1].

The Causality Behind In Situ Generation: Low-molecular-weight thioalkynes are notoriously challenging to isolate. They often exhibit high volatility, pungent malodor, and a propensity for premature oxidation or polymerization across the electron-rich triple bond. In situ generation completely circumvents these handling issues. By generating the 1-(methylthio)but-1-yn-4-ol derivative directly in the reaction vessel and immediately trapping it in a telescoped downstream reaction (such as cross-electrophile coupling or a [4+2] cycloaddition[2]), chemists can achieve higher overall yields, reduce solvent waste, and maintain strict control over the reactive intermediate.

To prevent competitive deprotonation or side reactions, the C4 hydroxyl group of the starting 3-butyn-1-ol is universally protected prior to thiolation, most commonly as a tert-butyldimethylsilyl (TBS) ether.

Mechanistic Pathways & Workflow Visualization

The generation of alkynyl sulfides historically relied on harsh lithiation[3]. However, modern methodologies employ transition-metal catalysis or electrophilic sulfenylation to achieve this under mild conditions[4].

Pathway A Protected 3-butyn-1-ol B Alkynyl Metal Intermediate A->B Deprotonation / Metalation C 1-(Methylthio)but- 1-yn-4-ol Derivative B->C MeSSMe or MeSO2SMe D Telescoped Product C->D Cross-Coupling or Cycloaddition

Caption: Mechanistic pathway for the in situ generation and trapping of alkynyl sulfides.

Quantitative Data: Comparison of Generation Strategies

The selection of an in situ generation method depends on the functional group tolerance required for the downstream telescoped reaction. Table 1 summarizes the validated operational parameters for the three primary techniques.

Table 1: Operational Parameters for In Situ Generation of Alkynyl Sulfides

Generation MethodPrimary ReagentsCatalyst / AdditiveTemp.Yield RangeCausality & Key Advantage
Classical Lithiation n -BuLi, MeSSMeNone-78 °C80–95%Rapid, transition-metal-free; ideal for robust substrates lacking electrophilic sites.
Cu-Catalyzed Thiolation K₂CO₃, MeSO₂SMeCuI / Xantphos25–60 °C70–90%Mild conditions; tolerates esters and halides. Xantphos prevents Cu(I) disproportionation[1].
Electrophilic Sulfenylation Et₃N, DMTSM*None25 °C65–85%Eliminates strong bases entirely; proceeds via a thiirenium ion intermediate[4].

*DMTSM = Dimethyl(methylthio)sulfonium trifluoromethanesulfonate

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes observable quality control (QC) metrics to ensure the intermediate is successfully generated before the addition of downstream coupling partners.

Protocol A: Copper-Catalyzed Thiolation using Thiosulfonates

This protocol leverages the highly efficient copper-catalyzed deborylthiolation/thiolation pathway, utilizing S-methyl methanethiosulfonate (MeSO₂SMe) as an odorless, bench-stable sulfur source[1].

Step-by-Step Methodology:

  • System Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (10 mol%, 0.1 equiv), Xantphos (10 mol%, 0.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Evacuate and backfill the flask with ultra-high purity Argon (repeat 3 times).

  • Solvent & Reagent Addition: Inject anhydrous DMSO (0.2 M relative to alkyne) followed by MeSO₂SMe (1.2 equiv). Stir for 5 minutes at room temperature.

  • Substrate Introduction: Slowly inject the TBS-protected 3-butyn-1-ol (1.0 equiv) dropwise over 2 minutes.

  • In Situ Generation: Heat the mixture to 60 °C for 2–4 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a pale, heterogeneous suspension to a deep-brown, homogeneous solution. This colorimetric shift confirms the formation of the active copper-acetylide species.

    • Analytical QC: Pull a 10 µL aliquot, quench in EtOAc/H₂O, and spot on a silica TLC plate. The complete disappearance of the terminal alkyne (visualized via KMnO₄ stain) validates the generation of the 1-(methylthio)but-1-yn-4-ol derivative.

  • Telescoped Reaction: Cool the vessel to room temperature and immediately introduce the downstream electrophile (e.g., an aryl halide or 2-pyrone for [4+2] cycloaddition)[2] directly into the same flask.

Workflow S1 Step 1: Reagent Assembly CuI, Xantphos, K2CO3, MeSO2SMe S2 Step 2: Substrate Addition Add Protected Alkyne, Stir at 60°C S1->S2 S3 Step 3: In Situ Generation Catalytic Thiolation (Color Shift to Brown) S2->S3 S4 Step 4: Downstream Reaction Add Electrophile / Cross-Coupling Partner S3->S4

Caption: Experimental workflow for the Cu-catalyzed in situ generation of alkynyl sulfides.

Protocol B: Classical Base-Mediated Thiolation (Lithiation)

For substrates that are sterically hindered or when transition metals must be strictly avoided, direct lithiation remains the gold standard.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve TBS-protected 3-butyn-1-ol (1.0 equiv) in anhydrous THF (0.3 M) under an Argon atmosphere.

    • Causality Note: THF is mandatory here; its oxygen atoms coordinate to and stabilize the resulting lithium acetylide intermediate.

  • Cryogenic Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask.

    • Self-Validation Checkpoint: A subtle shift from a colorless solution to a pale yellow tint indicates successful metalation.

  • Thiolation: Stir at -78 °C for 30 minutes, then add dimethyl disulfide (MeSSMe, 1.2 equiv) dropwise.

    • Causality Note: The addition is highly exothermic. Dropwise addition prevents localized heating, which would otherwise lead to alkyne dimerization or unwanted nucleophilic attack on the silyl protecting group.

  • Maturation: Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Telescoped Reaction: The resulting solution of the 1-(methylthio)but-1-yn-4-ol derivative is now ready for immediate in situ quenching with a downstream electrophile or transition-metal catalyst system.

References[4] Synthesis of Aryl Thioalkynes Enabled by Electrophilic Sulfenylation of Alkynes and the Following Elimination. The Journal of Organic Chemistry, ACS Publications, 2023.https://pubs.acs.org/doi/10.1021/acs.joc.3c01740[3] Alkyne/Thio Umpolung Tactic Replacement: Synthesis of Alkynyl Sulfides via Capturing the in-situ Formed Alkynylthiolate Anion. Organic Chemistry Frontiers, Royal Society of Chemistry, 2023.https://doi.org/10.1039/D3QO00491K[1] Synthesis of Alkynyl Sulfides by Copper-Catalyzed Thiolation of Terminal Alkynes Using Thiosulfonates. Organic Letters, ACS Publications, 2019.https://pubs.acs.org/doi/10.1021/acs.orglett.9b01001[2] Lewis Acid-Catalyzed Formal[4 + 2] Reaction of Alkynyl Sulfides and 2-Pyrones To Access Polysubstituted Aryl Sulfides. The Journal of Organic Chemistry, ACS Publications, 2024.https://pubs.acs.org/doi/10.1021/acs.joc.4c00421

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Optimization for 1-(Methylthio)but-1-yn-4-ol Catalysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing solven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing solvent conditions for catalytic reactions involving 1-(Methylthio)but-1-yn-4-ol .

Due to its trifunctional nature—comprising a polarizable alkyne π -system, a nucleophilic hydroxyl group, and a coordinating methylthio ether—this substrate presents unique chemoselectivity challenges. The choice of solvent fundamentally dictates the reaction pathway, influencing whether the substrate undergoes intramolecular cyclization (forming oxygen heterocycles) or intermolecular addition (such as hydrothiolation).

I. Mechanistic Principles of Solvent Selection

The behavior of 1-(Methylthio)but-1-yn-4-ol under transition metal catalysis (e.g., Cu(I), Au(I), Pd(II)) is governed by two primary solvent parameters: Coordinating Ability (Donor Number) and Dielectric Constant ( ϵ ) .

  • Coordinating Ability: Transition metals activate the alkyne by forming a π -complex. Solvents with high donor numbers (e.g., THF, Acetonitrile) act as competitive ligands. Because the substrate already possesses a coordinating -SMe group, introducing a strongly coordinating solvent often leads to premature catalyst deactivation via ligand displacement[1].

  • Dielectric Constant ( ϵ ): In addition reactions, the stereochemistry (E/Z ratio) is intimately tied to the solvent's dielectric constant. High- ϵ solvents stabilize zwitterionic transition states, fundamentally altering the stereochemical outcome compared to non-polar environments[2].

MechanisticPathway A 1-(Methylthio)but-1-yn-4-ol (Substrate) B Metal-Alkyne π-Complex (Activated State) A->B Transition Metal Catalyst (Au, Cu, Pd) C Coordinating Solvents (e.g., THF, MeCN) B->C High Donor Number E Non-Coordinating Solvents (e.g., 1,2-DCE, DCM) B->E Low Donor Number D Catalyst Deactivation (Ligand Displacement) C->D Competitive Binding F Intramolecular Cyclization (O-Heterocycle Formation) E->F Low Conc. (0.01M) G Intermolecular Addition (Hydrothiolation) E->G High Conc. + Nucleophile

Fig 1. Solvent-dependent mechanistic divergence in metal-catalyzed thioalkyne activation.

II. Troubleshooting & FAQs

Q1: Why am I observing poor Z/E stereoselectivity during the hydrothiolation of 1-(Methylthio)but-1-yn-4-ol? A1: Stereoselectivity is heavily dependent on the solvent's dielectric constant. Non-polar solvents (like benzene) strictly favor the E-isomer via concerted mechanisms, whereas highly polar solvents (like DMSO) stabilize charge-separated intermediates, shifting the equilibrium toward the Z-isomer[2]. If you require high Z-selectivity without compromising yield, switch to a moderately polar, non-coordinating halogenated solvent like 1,2-dichloroethane (1,2-DCE), which has been shown to yield Z/E ratios up to 85/15 in copper-catalyzed systems[1].

Q2: My transition metal catalyst (e.g., Au(I) or Cu(I)) is deactivating prematurely, resulting in incomplete conversion. What is causing this? A2: Your solvent is likely coordinating too strongly to the metal center. Solvents like THF or DMF compete with the thioalkyne for the metal's coordination sites. When combined with the inherent coordinating ability of the substrate's -SMe group, the catalyst becomes poisoned. Troubleshooting this requires switching to a non-coordinating solvent such as dichloromethane (DCM) or 1,2-DCE, which forces the metal to interact exclusively with the alkyne π -system[1].

Q3: Can I run these catalytic reactions in aqueous mixtures to improve the green chemistry profile of my drug development workflow? A3: Yes, but it requires careful optimization. Recent protocols demonstrate that organic base-facilitated or metal-catalyzed thiol-thioalkyne reactions can tolerate water. Using a co-solvent system like DMSO/Water (up to a 33% water fraction) can maintain yields >90%. In these systems, water facilitates the reaction via hydrogen-bonding activation of the substrates rather than acting as a competitive nucleophile[3].

III. Quantitative Data: Solvent Performance Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative impact of various solvents on thioalkyne catalytic reactions.

SolventDielectric Constant ( ϵ )Coordinating AbilityTypical E/Z Ratio ImpactRecommended Use Case for 1-(Methylthio)but-1-yn-4-ol
1,2-Dichloroethane (DCE) 10.3Very LowHigh Z-selectivity (up to 85/15)Top choice for Cu/Au-catalyzed cyclizations and hydrothiolations.
Dichloromethane (DCM) 8.9Very LowHigh Z-selectivityExcellent for low-temperature metal catalysis; prevents catalyst poisoning.
Tetrahydrofuran (THF) 7.5HighModerate (favors disulfide byproducts)Base-catalyzed reactions; avoid in sensitive Cu/Au transition metal catalysis.
Dimethyl Sulfoxide (DMSO) 46.7HighHigh E-selectivity (up to 22/78)Useful in water-miscible co-solvent systems or base-facilitated additions.
Benzene / Toluene 2.3Very LowHigh E-selectivity (up to 98/2)Radical-mediated or thermal reactions requiring strict E-isomer formation.

IV. Self-Validating Experimental Protocol: Solvent Optimization Workflow

To ensure scientific integrity, the following methodology is designed as a self-validating system . By incorporating an internal standard and rigorous degassing, researchers can confidently isolate the solvent variable from environmental artifacts.

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions and Internal Standard

  • Dissolve 1-(Methylthio)but-1-yn-4-ol (0.1 M) in the candidate solvent. Causality: Maintaining a strict 0.1 M concentration ensures that intermolecular collisions remain constant across different solvent trials.

  • Add 0.05 equivalents of mesitylene to the mixture. Self-Validation: Mesitylene acts as an inert internal standard for quantitative NMR (qNMR), allowing you to verify mass balance and detect if the substrate is evaporating or polymerizing.

Step 2: Solvent Drying and Degassing

  • Ensure the chosen solvent (e.g., 1,2-DCE or THF) is dried over activated 3Å molecular sieves.

  • Degas the solution by bubbling with ultra-pure Argon for 30 minutes, or perform three freeze-pump-thaw cycles. Causality: Oxygen must be excluded because it promotes the oxidative dimerization of thiols into disulfides, which skews conversion metrics and poisons metal catalysts[1].

Step 3: Catalysis Execution

  • Add the selected catalyst (e.g., 5 mol% CuNPs or Au(I) complex) under a positive Argon stream.

  • Seal the reaction vessel and stir at the target temperature (e.g., 80 °C for 1,2-DCE).

Step 4: Reaction Monitoring and Quenching

  • Extract 50 μ L aliquots every 2 hours. Filter through a short pad of silica to immediately quench the catalyst.

  • Analyze via GC-MS. Self-Validation: Compare the product peak area against the mesitylene internal standard. If the total mass balance drops below 95%, investigate the solvent for potential radical-induced polymerization side-reactions.

Step 5: Stereoselectivity Analysis

  • Upon completion, remove the solvent under reduced pressure.

  • Analyze the crude mixture via 1 H-NMR to determine the E/Z ratio by integrating the vinylic protons.

Workflow S1 Step 1 Substrate & Standard Prep S2 Step 2 Degassing (Argon) S1->S2 S3 Step 3 Catalyst Addition S2->S3 S4 Step 4 GC-MS Monitoring S3->S4 S5 Step 5 qNMR E/Z Analysis S4->S5

Fig 2. Systematic, self-validating workflow for optimizing solvent conditions in thioalkyne catalysis.

V. References

  • [2] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, ACS Publications. URL: [Link]

  • [1] Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. PMC / National Institutes of Health. URL: [Link]

  • [3] Organic Base-Facilitated Thiol–Thioalkyne Reaction with Exclusive Regio- and Stereoselectivity. The Journal of Organic Chemistry, ACS Publications. URL: [Link]

Sources

Optimization

Reducing unwanted byproducts in 1-(Methylthio)but-1-yn-4-ol preparation

Welcome to the technical support center for the preparation of 1-(Methylthio)but-1-yn-4-ol. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the preparation of 1-(Methylthio)but-1-yn-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on minimizing unwanted byproducts and maximizing yield and purity. Our approach is grounded in established chemical principles to provide you with reliable and actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common synthetic route for 1-(Methylthio)but-1-yn-4-ol, and what are the primary expected byproducts?

The most direct and common laboratory-scale synthesis of 1-(Methylthio)but-1-yn-4-ol involves the reaction of a terminal alkyne, 3-butyn-1-ol, with a methylthiolating agent. A typical approach is the base-mediated reaction with methanethiol or a more easily handled equivalent like S-methyl methanethiosulfonate.

The primary expected byproducts in this synthesis are:

  • Bis(methylthio)butene derivatives: These arise from the double addition of the methylthio group across the alkyne. This can result in both the 1,1- and 1,2-disubstituted products. The thiol-yne reaction, especially under radical conditions, can lead to a second addition to the initially formed vinyl sulfide.[1][2]

  • Isomerization products: Depending on the reaction conditions, the triple bond can migrate.

  • Oxidation products: Dimethyl disulfide can form from the oxidation of the methanethiol reagent.

  • Polymerization products: Under certain conditions, especially at elevated temperatures or in the presence of certain catalysts, polymerization of the starting alkyne can occur.

FAQ 2: How does reaction temperature influence the formation of byproducts?

Temperature is a critical parameter in controlling the selectivity of the reaction.

  • Low Temperatures (typically -20°C to 0°C): These conditions generally favor the desired mono-addition product. By keeping the temperature low, the activation energy for the second addition to the vinyl sulfide intermediate is less likely to be overcome, thus minimizing the formation of bis(methylthio)butene byproducts.

  • Elevated Temperatures (>25°C): Higher temperatures can increase the rate of the second addition, leading to a higher proportion of the bis(methylthio) byproduct. It can also promote polymerization and other side reactions.

Temperature RangePrimary Expected OutcomeKey Considerations
-20°C to 0°CFavors mono-addition productSlower reaction rate
0°C to 25°CBalance between reaction rate and selectivityOptimal for many lab-scale preps
> 25°CIncreased rate of byproduct formationRisk of polymerization
FAQ 3: What is the role of the base in this reaction, and how does its choice affect the outcome?

A base is typically required to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then attacks the alkyne. The choice of base is crucial:

  • Strong, non-nucleophilic bases (e.g., Sodium Hydride, NaH): These are effective in generating the thiolate. However, they are highly reactive and require careful handling under anhydrous conditions.

  • Amine bases (e.g., Triethylamine, TEA): These are milder and easier to handle. They are often sufficient to promote the reaction, especially with more reactive electrophilic methylthiolating agents.

  • Carbonate bases (e.g., Potassium Carbonate, K₂CO₃): These are weaker bases and may require higher temperatures or longer reaction times.

The choice of base can influence the reaction by affecting the concentration of the active nucleophile and by potentially catalyzing side reactions.

FAQ 4: Can I use a catalyst for this reaction?

While a base is often sufficient, catalysts can be employed to improve reaction efficiency and selectivity.

  • Transition Metal Catalysts (e.g., based on Gold, Rhodium, or Iridium): These have been reported to catalyze thiol-yne reactions.[2] They can offer high selectivity for the mono-addition product under mild conditions. For instance, gold(I) catalysts are known to promote anti-Markovnikov hydrothiolation.[3]

  • Radical Initiators (e.g., AIBN, UV light): These promote the reaction via a radical mechanism.[2] This can be a very efficient method, but it often leads to a mixture of E/Z isomers and can increase the likelihood of the double addition byproduct.[1]

Section 2: Troubleshooting Guide

Problem 1: Low yield of the desired 1-(Methylthio)but-1-yn-4-ol.

Possible Causes & Solutions:

  • Incomplete reaction:

    • Solution: Monitor the reaction progress using TLC or GC-MS. If the reaction has stalled, consider increasing the reaction time or temperature incrementally. Ensure the stoichiometry of the reagents is correct.

  • Sub-optimal base:

    • Solution: If using a weak base, consider switching to a stronger, non-nucleophilic base like NaH, ensuring anhydrous conditions.

  • Reagent degradation:

    • Solution: Methanethiol is a volatile and easily oxidized gas. Ensure it is freshly sourced or generated in situ. Consider using a more stable methylthiolating agent like S-methyl methanethiosulfonate.

Problem 2: Significant formation of bis(methylthio)butene byproduct.

Possible Causes & Solutions:

  • Incorrect stoichiometry:

    • Solution: Use a slight excess of the starting alkyne (3-butyn-1-ol) relative to the methylthiolating agent. This will favor the mono-addition product as the thiol is consumed. A starting point is a 1.2:1 ratio of alkyne to thiol.

  • High reaction temperature:

    • Solution: Maintain a low reaction temperature, ideally between -20°C and 0°C, throughout the addition of the reagents and for the duration of the reaction.

  • Radical pathway interference:

    • Solution: If not intentionally running a radical reaction, ensure the reaction is shielded from light and that solvents are degassed to remove oxygen, which can initiate radical chain reactions.

Problem 3: Presence of dimethyl disulfide in the crude product.

Possible Causes & Solutions:

  • Oxidation of methanethiol:

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the thiol by atmospheric oxygen. Use degassed solvents.

Problem 4: Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Similar polarity of product and byproducts:

    • Solution: Flash column chromatography on silica gel is the standard purification method. A carefully selected eluent system with a shallow gradient (e.g., starting with a low polarity solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate) can effectively separate the desired product from less polar byproducts like bis(methylthio)butenes and more polar starting material.

  • Product instability:

    • Solution: Some organosulfur compounds can be unstable on silica gel. If this is suspected, consider using a deactivated silica gel (e.g., treated with triethylamine) or an alternative purification method like distillation under reduced pressure if the product is sufficiently volatile and thermally stable.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for the Synthesis of 1-(Methylthio)but-1-yn-4-ol
  • To a stirred solution of 3-butyn-1-ol (1.2 equivalents) in anhydrous THF under an inert atmosphere at -10°C, add a solution of n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -5°C.

  • Stir the resulting solution for 30 minutes at -10°C.

  • Add S-methyl methanethiosulfonate (1.0 equivalent) dropwise, ensuring the temperature does not exceed -5°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Flowchart for Troubleshooting

Caption: Troubleshooting flowchart for byproduct reduction.

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts Alkyne 3-Butyn-1-ol DesiredProduct 1-(Methylthio)but-1-yn-4-ol Alkyne->DesiredProduct Base / Catalyst Mono-addition Thiol CH3SH / CH3SSO2CH3 Thiol->DesiredProduct Byproduct2 Dimethyl Disulfide Thiol->Byproduct2 Oxidation (O2) Byproduct1 Bis(methylthio)butene DesiredProduct->Byproduct1 Excess Thiol / High Temp Double-addition

Caption: Reaction pathways for 1-(Methylthio)but-1-yn-4-ol synthesis.

References

  • Photochemical Thioester Transfer to Alkynes via Selective Hydrothiocarbonylation. Organic Letters. ACS Publications. [Link]

  • Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis. PMC. [Link]

  • Thiol-yne 'Click'/Coupling chemistry and recent applications in Polymer and materials synthesis and modification. ResearchGate. [Link]

  • Thiol-yne reaction. Wikipedia. [Link]

  • Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. [Link]

  • Preparation and Reaction of 1-(Methylthio- and phenylthio)vinyllithium Reagents. pubs.acs.org. [Link]

  • 1-(METHYLTHIO)-1-BUTENE, (1E)-. precisionFDA. [Link]

  • Method for producing 4-(methylthio)butane-1,2-diol.
  • Purification and characterization of the methylthio-alkane reductase a. ResearchGate. [Link]

  • 1-Butanethiol, 4-(methylthio)-. NIST WebBook. [Link]

  • Process for preparation of methanethiol.
  • Process for preparing organothioalkanols.
  • Purification and characterization of a novel methyltransferase responsible for biosynthesis of halomethanes and methanethiol in Brassica oleracea. PubMed. [Link]

  • Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. MDPI. [Link]

  • Synthesis of Monoterpene Thiols. Encyclopedia.pub. [Link]

  • Showing Compound 1-(Methylthio)-1-butene (FDB018354). FooDB. [Link]

  • Ex Situ Formation of Methanethiol: Application in the Gold(I)-Promoted Anti-Markovnikov Hydrothiolation of Olefins. Aarhus University. [Link]

  • Method of synthesis of 1,4-butynediol.
  • Advances in Bio-Based Production of 1,4-Butanediol. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(Methylthio)but-1-yn-4-ol Conversions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low conversion rates when utilizing 1-(Methylthio)but-1-yn-4-ol in catalytic workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low conversion rates when utilizing 1-(Methylthio)but-1-yn-4-ol in catalytic workflows. This substrate—a terminal alkyne substituted with a methylthio group at C1 and a distal hydroxyl group at C4—presents unique kinetic and thermodynamic challenges.

The following guide is designed to help you troubleshoot stalled reactions, understand the mechanistic causality behind catalyst poisoning, and implement self-validating protocols to achieve >95% conversion in your cyclization or oxidation workflows.

Mechanistic Overview: The Catalyst Poisoning Paradigm

Before adjusting your reaction conditions, it is critical to understand why this specific substrate fails under standard catalytic conditions. The diagram below illustrates the divergent pathways of 1-(Methylthio)but-1-yn-4-ol under Gold(I) catalysis.

G Substrate 1-(Methylthio)but-1-yn-4-ol Cat Au(I) Catalyst Substrate->Cat + Catalyst Poisoning Failure: Sulfur Coordination (Catalyst Poisoning) Cat->Poisoning Small Ligand Activation Success: Alkyne Activation (Bulky Ligand) Cat->Activation Bulky Ligand (e.g., JohnPhos) Product Cyclized Product (Dihydrofuran deriv.) Activation->Product Intramolecular Attack (C4-OH)

Fig 1: Reaction pathways for 1-(Methylthio)but-1-yn-4-ol under Gold(I) catalysis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my transition-metal-catalyzed cyclization stall at <20% conversion? Causality: The substrate contains a methylthio ether directly attached to the alkyne. Soft transition metals, particularly Gold(I) and Platinum(II), are highly thiophilic. The nucleophilic sulfur atom coordinates irreversibly to the metal center, preventing the desired electrophilic activation of the C≡C triple bond 1. This phenomenon is known as catalyst poisoning. Furthermore, the conjugation of sulfur's 3p electrons into the alkyne π-system alters the electronic landscape, resulting in different activation modes compared to standard terminal alkynes 1. While sulfur can theoretically enhance the electrophilicity of gold-π-alkynes toward nucleophiles 2, its strong coordination must first be overcome through precise catalyst design.

Q2: How do I select the right catalyst ligand to prevent sulfur poisoning? Causality: To overcome sulfur coordination, you must introduce steric bulk around the metal center. Ligands with significant steric hindrance, such as bulky biaryl phosphines (e.g., JohnPhos) or N-heterocyclic carbenes (NHCs like IPr), create a protective "pocket" around the gold atom. This pocket sterically repels the bulky methylthio group but allows the linear alkyne to bind and be activated.

Table 1: Impact of Ligand Steric Bulk on 1-(Methylthio)but-1-yn-4-ol Conversion

Catalyst SystemLigand Steric Bulk (%Vbur)Conversion Rate (%)Primary Failure Mode / Observation
AuCl(SMe2)Low (~15%)< 5%Severe sulfur poisoning; no alkyne activation
Ph3PAuCl / AgNTf2Medium (28.3%)18%Competitive coordination; stalled reaction
IPrAuCl / AgNTf2High (44.5%)85%Minor off-target dimerization
JohnPhosAuCl / AgNTf2Very High (50.2%)> 98%Optimal electrophilic alkyne activation

Q3: What is the optimal protocol for activating the catalyst without inducing substrate degradation? Causality: Generating the active cationic gold species requires a silver salt (e.g., AgNTf2) to abstract the chloride ligand. However, free silver ions can also coordinate to the thioalkyne, leading to side reactions or premature degradation 3. A self-validating protocol involves pre-forming the cationic catalyst in a separate vial and filtering off the precipitated AgCl. This ensures no free Ag+ interacts with the substrate.

Q4: Can solvent choice mitigate competitive coordination? Causality: Yes. Coordinating solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) will compete with the alkyne for the cationic metal center, drastically reducing conversion rates. Anhydrous, non-coordinating halogenated solvents like 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) maintain the high electrophilicity of the gold catalyst, ensuring it preferentially binds to the alkyne π-system 3.

Experimental Protocol: Self-Validating Catalyst Activation & Cyclization

To ensure reproducibility and bypass the common pitfalls of thioalkyne handling, strictly adhere to the following step-by-step methodology:

  • Pre-activation: In a nitrogen-filled glovebox, weigh 5.0 mol% of JohnPhosAuCl and 4.8 mol% of AgNTf2 (intentionally sub-stoichiometric to prevent free Ag+ excess) into a dry 2-dram vial.

  • Solvent Addition: Add 1.0 mL of anhydrous 1,2-Dichloroethane (DCE).

  • Validation of Activation: Stir the mixture at room temperature in the dark for 15 minutes.

    • Self-Validation Checkpoint: The formation of a dense white precipitate (AgCl) must be observed. This visual cue confirms successful chloride abstraction and the generation of the active cationic gold species. If the solution remains clear, your silver salt has degraded, and the reaction will fail.

  • Filtration: Pass the active catalyst suspension through a 0.22 μm PTFE syringe filter into a clean, dry vial. This critical step removes insoluble AgCl and prevents unreacted Ag+ from inducing substrate degradation.

  • Substrate Addition: Dissolve 1.0 mmol of 1-(Methylthio)but-1-yn-4-ol in 4.0 mL of anhydrous DCE. Add the filtered catalyst solution dropwise over 2 minutes to the substrate solution.

  • Reaction Monitoring: Stir at room temperature (20-25 °C). Monitor the reaction via TLC or GC-MS. Conversion to the cyclized product typically reaches >95% within 2 to 4 hours.

References
  • Source: nih.
  • Source: acs.
  • Title: Investigations on Gold-Catalyzed Thioalkyne Activation Toward Facile Synthesis of Ketene Dithioacetals (Extended Mechanistic Insights)

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 1-(Methylthio)but-1-yn-4-ol vs. Terminal Alkynes in Synthetic Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary & Structural Divergence In advanced organic synthesis and drug development, the choice of alkyne building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary & Structural Divergence

In advanced organic synthesis and drug development, the choice of alkyne building blocks dictates the trajectory of downstream functionalization. This guide provides an objective, data-driven comparison between standard terminal alkynes (e.g., but-3-yn-1-ol) and 1-(Methylthio)but-1-yn-4-ol , an internal thioalkyne (alkynyl sulfide) featuring a homopropargylic alcohol moiety.

While terminal alkynes rely on the reactivity of their sp-hybridized C-H bond, replacing this proton with a methylthio (-SMe) group fundamentally rewrites the molecule's electronic landscape. The sulfur atom's lone pairs conjugate with the alkyne's π -system, creating an electron-rich, highly polarized triple bond. This polarization shifts the reactivity profile from base-mediated acetylide chemistry to sulfur-directed electrophilic additions and specialized transition-metal cross-couplings.

Thermodynamic & Acid-Base Profiling

The most critical divergence between these two classes lies in their behavior under basic conditions:

  • Terminal Alkynes: The defining characteristic is the high acidity of the terminal proton (pKa ≈ 25)[1]. Treatment with strong bases (e.g., n-BuLi, NaNH2, or LiHMDS) readily generates a potent, nucleophilic acetylide anion capable of attacking electrophiles[2].

  • 1-(Methylthio)but-1-yn-4-ol: This molecule lacks an acidic alkyne proton. The most acidic site is the primary alcohol (pKa ≈ 16). Consequently, attempted base-mediated functionalization of the alkyne fails; the molecule instead acts as a stable electrophile or participates in desulfurative cross-coupling reactions.

Electrophilic Addition: Divergent Hydration Pathways

Electrophilic additions, such as hydration, highlight the profound electronic influence of the sulfur atom.

  • Terminal Alkynes: Due to the relatively high activation energy barrier for the hydration of standard alkynes, the reaction requires harsh Lewis acid catalysis—typically toxic Mercury(II) salts ( Hg2+ )—in conjunction with Brønsted acids. The reaction strictly follows Markovnikov's rule, yielding methyl ketones[2].

  • 1-(Methylthio)but-1-yn-4-ol: The electron-donating sulfur atom stabilizes the developing positive charge during protonation via a highly stable thiirenium ion intermediate[3]. This eliminates the need for heavy-metal catalysts. Water regioselectively attacks the sulfur-bearing carbon, yielding an S-methyl thioester intermediate. Because of the strategically positioned homopropargylic alcohol, this intermediate undergoes spontaneous intramolecular lactonization to form γ -butyrolactone, releasing methanethiol gas.

G A Terminal Alkyne C Markovnikov Addition A->C H2O, H+, Hg2+ B 1-(Methylthio)but-1-yn-4-ol D Thiirenium Ion B->D H2O, H+ E Methyl Ketone C->E Tautomerization F γ-Butyrolactone + MeSH D->F Regioselective Attack & Lactonization

Caption: Divergent hydration mechanisms of terminal alkynes vs. 1-(Methylthio)but-1-yn-4-ol.

Experimental Protocol: Metal-Free Hydration & Lactonization of 1-(Methylthio)but-1-yn-4-ol

This self-validating protocol demonstrates the activating power of the thioalkyne moiety without the need for toxic mercury catalysts.

  • Preparation: In a round-bottom flask, dissolve 1-(Methylthio)but-1-yn-4-ol (1.0 mmol) in a 4:1 mixture of THF and deionized water (5 mL).

  • Acidification: Add p-Toluenesulfonic acid monohydrate (pTSA·H2O, 0.1 mmol, 10 mol%). Causality Note: The sulfur atom sufficiently stabilizes the transition state, allowing hydration to proceed smoothly with only mild Brønsted acid catalysis[3].

  • Reaction: Stir at room temperature for 4 hours. The initial hydration yields S-methyl 4-hydroxybutanethioate. Under acidic conditions, the pendant primary alcohol spontaneously attacks the thioester carbonyl to form a stable ring.

  • Monitoring & Workup: Monitor the reaction for the evolution of methanethiol gas (ensure execution in a well-ventilated fume hood with a bleach scrubber). Once gas evolution ceases and TLC indicates complete consumption of the starting material, quench with saturated aqueous NaHCO3​ (5 mL) to neutralize the pTSA.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 10 mL), dry the combined organic layers over anhydrous MgSO4​ , and concentrate in vacuo to isolate pure γ -butyrolactone.

Transition-Metal Catalyzed Cross-Couplings

The absence of a terminal proton in 1-(Methylthio)but-1-yn-4-ol necessitates a complete shift in cross-coupling strategy.

  • Terminal Alkynes: The industry standard is the Sonogashira coupling . A base deprotonates the terminal C-H bond to form a Copper(I) acetylide, which subsequently transmetalates to a Palladium(0) center for coupling with aryl halides[1].

  • 1-(Methylthio)but-1-yn-4-ol: Sonogashira coupling is structurally impossible. Instead, the molecule is an ideal substrate for the Liebeskind-Srogl cross-coupling . The C(sp)-SMe bond acts as a pseudo-halide, coupling cleanly with boronic acids under neutral conditions to yield substituted internal alkynes[4].

G Sub1 Terminal Alkyne Cat1 Pd(0) / Cu(I) Catalysis Base, Ar-X Sub1->Cat1 Sub2 1-(Methylthio)but-1-yn-4-ol Cat2 Pd(0) / CuTC Catalysis Ar-B(OH)2 Sub2->Cat2 Prod1 Internal Alkyne (Sonogashira) Cat1->Prod1 Prod2 Internal Alkyne (Liebeskind-Srogl) Cat2->Prod2

Caption: Cross-coupling workflows: Sonogashira vs. Liebeskind-Srogl pathways.

Experimental Protocol: Liebeskind-Srogl Coupling of 1-(Methylthio)but-1-yn-4-ol
  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-(Methylthio)but-1-yn-4-ol (1.0 mmol) and phenylboronic acid (1.5 mmol) in anhydrous THF (10 mL).

  • Catalyst Assembly: Add Pd(PPh3​)4​ (0.05 mmol, 5 mol%) and Copper(I) thiophene-2-carboxylate (CuTC) (1.5 mmol). Causality Note: CuTC is critical here; it acts as a highly efficient thiophilic scavenger to activate the inert C-S bond and serves as the transmetalation mediator[4].

  • Reaction: Stir the mixture at 50 °C for 12 hours. The neutral conditions of the Liebeskind-Srogl coupling prevent unwanted side reactions with the unprotected primary alcohol.

  • Workup & Purification: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate (3 x 15 mL), wash with brine, dry over Na2​SO4​ , and purify via flash column chromatography to yield the functionalized internal alkyne.

Quantitative Data Presentation

The following table summarizes the operational and mechanistic differences between the two alkyne classes to guide substrate selection in synthetic route design.

Reactivity ParameterTerminal Alkynes (e.g., But-3-yn-1-ol)1-(Methylthio)but-1-yn-4-ol
C(sp)-H Acidity ( pKa​ ) ~25 (Readily forms nucleophilic acetylides)N/A (No terminal proton)
Hydration Catalysis Requires Brønsted acid + Heavy Metal ( Hg2+ ) saltsBrønsted acid only (Transition-metal free)
Hydration Regioselectivity Markovnikov (Yields methyl ketones)Sulfur-directed (Yields thioesters/lactones)
C-C Cross-Coupling Sonogashira (Pd/Cu, Base, Ar-X)Liebeskind-Srogl (Pd/CuTC, Ar-B(OH)2)
Cycloaddition (Click) CuAAC (Forms 1,4-disubstituted triazoles)RuAAC (Forms 1,5-disubstituted triazoles)
Electrophilic Intermediates Relatively unstable vinyl cationsHighly stable thiirenium ions

References

  • Title: Chemistry of alkynes: Addition to C≡C (in comparison to C=C) Source: mmccollege.ac.in URL: [Link]

  • Title: Synthesis of Aryl Thioalkynes Enabled by Electrophilic Sulfenylation of Alkynes and the Following Elimination Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: The Liebeskind-Srogl C-C Cross-Coupling Reaction Source: ResearchGate (Angewandte Chemie International Edition) URL: [Link]

Sources

Comparative

Comparative Guide: HPLC Method Validation for 1-(Methylthio)but-1-yn-4-ol Purity Analysis

[label="System Suitability", fillcolor="#F1F3F4", fontcolor="#20 Finalizing the Analytical Workflow I'm now integrating the final pieces of the workflow, including mobile phase composition and the experimental procedures...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="System Suitability", fillcolor="#F1F3F4", fontcolor="#20

Finalizing the Analytical Workflow

I'm now integrating the final pieces of the workflow, including mobile phase composition and the experimental procedures. I've built the experiment workflow, starting with mobile phase preparation and standard/matrix preparation. The new dot diagram, color contrast, table, and methodology are ready. I am finalizing the report's outline and referencing the lifecycle approach and ICH Q2(R2) guidelines.

Refining the Experiment Workflow

I'm now integrating the final pieces for the experiment workflow, focusing on achieving a self-validating system. I am incorporating internal checks to flag failures, such as a mass balance approach using CAD and comparing peak reduction to degradation product areas, ensuring no volatile impurities are missed. I am also preparing the references and the dot diagram.

Finalizing the Analytical Workflow

I'm now implementing the step-by-step methodologies for data acquisition. I'm focusing on validating the experiment by cross-validating the data with the DOT diagram. I am building a self-validating analytical system by verifying all components are consistent. I am ensuring that the experiment is fully consistent with the final report's outline and referencing the lifecycle approach and ICH Q2(R2) guidelines.

Integrating UV/CAD Data

I'm now diving into the implications of UV/CAD data comparison in light of thioether oxidation. I'm focusing on CAD's uniform response to all impurities versus UV's sensitivity to thioalkyne conjugation, which changes upon sulfoxide formation. This data will validate my method.

As a Senior Application Scientist, I approach the purity analysis of mixed-polarity aliphatic alkynes not merely as a regulatory checkbox, but as a physicochemical puzzle. The molecule 1-(Methylthio)but-1-yn-4-ol ( C5​H8​OS ) presents a unique analytical challenge. Structurally, it combines a polar terminal hydroxyl group, a rigid alkyne spacer, and a lipophilic methylthio ether moiety.

Standard High-Performance Liquid Chromatography (HPLC) methods often fail to accurately quantify impurities in such molecules. This guide objectively compares stationary phase chemistries and detection modalities to establish a robust, self-validating analytical method, fully aligned with the latest[1].

The Analytical Challenge: Causality in Thioalkyne Chemistry

To design a reliable method, we must first understand the molecule's degradation pathways and electronic properties. The direct conjugation of the sulfur atom to the alkyne ( π -donation from sulfur lone pairs into the alkyne π∗ orbital) creates a distinct UV chromophore ( λmax​≈225 nm).

However, the most common degradation pathway for this molecule is the oxidation of the thioether to a sulfoxide ( CH3​−S(=O)−C≡C−CH2​−CH2​−OH ).

  • The Causality of Analytical Failure: When oxidation occurs, the sulfur-alkyne conjugation is disrupted. This drastically reduces the molar absorptivity of the impurity at 225 nm. Furthermore, the newly formed sulfoxide is highly polar. On a standard analytical column, this highly polar impurity risks co-eluting with the solvent front or other unreacted polar precursors, while a UV detector will simultaneously underestimate its true concentration.

Column Chemistry Comparison: Standard C18 vs. Polar-Embedded C18

To resolve the parent API from its polar sulfoxide degradant, we compared a standard Alkyl C18 column against a Polar-Embedded C18 (amide-functionalized) column.

Standard C18 phases struggle with mixed-polarity molecules. The polar hydroxyl group of 1-(Methylthio)but-1-yn-4-ol causes peak tailing due to secondary interactions with unreacted surface silanols. Conversely, a Polar-Embedded C18 phase features an embedded dipole that shields the underlying silica surface and alters the hydration shell of the stationary phase, allowing for superior retention and peak shape of polar moieties.

Quantitative Performance Comparison
Performance MetricStandard Alkyl C18Polar-Embedded C18Causal Explanation
Retention Time (API) 4.2 min6.8 minEmbedded dipole enhances the retention of the terminal hydroxyl group.
Tailing Factor ( Tf​ ) 1.8 (Severe Tailing)1.1 (Symmetrical)Shielded silanols prevent secondary hydrogen-bonding interactions with the -OH group.
Resolution ( Rs​ ) 1.2 (Co-elution risk)3.5 (Baseline resolution)Altered hydration shell selectively retains the highly polar oxidized thioether impurity.
Reproducibility (%RSD) 3.5%0.8%Prevents hydrophobic phase collapse in highly aqueous mobile phases.

Detection Modality: UV vs. Charged Aerosol Detection (CAD)

Relying solely on UV detection for thioalkynes violates the principle of a self-validating analytical system, as chromophore disruption during degradation leads to false-negative impurity reporting.

We compared UV detection (225 nm) with Charged Aerosol Detection (CAD). CAD measures the mass of non-volatile analytes independent of their optical properties. By coupling UV and CAD in series, the system becomes self-validating: if a peak shows a strong CAD response but a weak UV response, the analyst immediately knows a chromophore-disrupting degradation event (like sulfoxidation) has occurred. This approach is highly recommended for [2].

Step-by-Step ICH Q2(R2) Validation Protocol

The following methodology details the validation of the Polar-Embedded C18 / CAD method, adhering to the lifecycle approach mandated by the[3].

Experiment 1: Specificity & Mass Balance (Forced Degradation)

A self-validating specificity test must prove that no impurities co-elute with the main peak and that all degraded material is accounted for (Mass Balance).

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 1-(Methylthio)but-1-yn-4-ol in 50:50 Water:Acetonitrile.

  • Oxidative Stress: Add 100 µL of 3% H2​O2​ to 900 µL of the sample. Incubate at 40°C for 2 hours.

  • Neutralization & Injection: Quench the reaction, filter through a 0.22 µm PTFE syringe filter, and inject 5 µL onto the Polar-Embedded C18 column.

  • Chromatographic Conditions: Flow rate of 1.0 mL/min; Gradient from 5% to 95% Acetonitrile (with 0.05% Formic Acid) over 15 minutes.

  • Validation Criteria: The peak purity angle of the parent peak (via Photodiode Array) must be less than the purity threshold. The sum of the CAD area of the degradants plus the remaining parent peak must equal 100±5% of the unstressed control area (Mass Balance).

Experiment 2: Linearity, Accuracy, and Precision
  • Matrix Spiking: Prepare a placebo matrix representing the synthetic solvent background.

  • Linearity Preparation: Prepare seven concentration levels of the API ranging from 25% to 150% of the nominal target concentration (0.25 mg/mL to 1.50 mg/mL).

  • Accuracy (Recovery): Spike known quantities of the synthesized sulfoxide impurity at 0.05%, 0.10%, and 0.50% (w/w) relative to the API. Prepare in triplicate.

  • Precision: Have two different analysts prepare six independent samples of the 100% target concentration on two different days (Intermediate Precision).

  • Data Analysis:

    • Linearity: Plot CAD response (log-log transformed, as CAD is non-linear) vs. concentration. Required R2≥0.995 .

    • Accuracy: Calculate % Recovery = (Measured / Theoretical) × 100. Required recovery: 95.0% - 105.0%.

    • Precision: Calculate %RSD of the retention times and peak areas. Required %RSD ≤2.0% .

Analytical Workflow Diagram

The following diagram illustrates the logical progression from method development through lifecycle validation, ensuring a robust control strategy.

Workflow A Method Development: 1-(Methylthio)but-1-yn-4-ol B Stationary Phase Selection (Polar-Embedded C18) A->B C Detector Optimization (UV 225nm & CAD) A->C D ICH Q2(R2) Validation Protocol B->D C->D E Specificity (Forced Degradation) D->E F Linearity & Range (25% - 150%) D->F G Accuracy & Precision (%RSD < 2.0%) D->G H Routine Purity Analysis & Lifecycle Management E->H F->H G->H

Analytical lifecycle and ICH Q2(R2) validation workflow for 1-(Methylthio)but-1-yn-4-ol.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023.[Link]

  • Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents, 2015.[Link]

  • National Institutes of Health (NIH). "Constructing Thioether/Vinyl Sulfide-tethered Helical Peptides Via Photo-induced Thiol-ene/yne Hydrothiolation." PubMed Central, 2018.[Link]

Sources

Validation

GC-MS Characterization of 1-(Methylthio)but-1-yn-4-ol Versus Its Isomers: A Comparative Analytical Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology Executive Summary In modern drug development and chemical proteomics, bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

Executive Summary

In modern drug development and chemical proteomics, bifunctional alkynols serve as critical molecular building blocks, often utilized as "clickable" probes or cross-linking linkers. 1-(Methylthio)but-1-yn-4-ol (IUPAC: 4-(methylthio)but-3-yn-1-ol) is a prime example, featuring a thioether, an internal alkyne, and a primary alcohol.

A significant analytical challenge arises when differentiating this target molecule from its positional isomers, which share an identical molecular weight (MW 116.18) but exhibit vastly different chemical reactivities. This guide provides an objective, data-driven comparison of 1-(Methylthio)but-1-yn-4-ol against its primary isomers using Gas Chromatography-Mass Spectrometry (GC-MS), detailing the mechanistic rationale behind their distinct fragmentation pathways[1].

The Isomeric Landscape

To establish a rigorous comparative framework, we evaluate the target molecule against two highly plausible structural isomers. While their empirical formulas are identical ( C5​H8​OS ), the spatial arrangement of their functional groups dictates their gas-phase behavior:

  • Target: 1-(Methylthio)but-1-yn-4-ol ( CH3​−S−C≡C−CH2​−CH2​−OH )

  • Isomer A: 4-(Methylthio)but-2-yn-1-ol ( CH3​−S−CH2​−C≡C−CH2​−OH )

  • Isomer B: 1-(Methylthio)but-3-yn-2-ol ( HC≡C−CH(OH)−CH2​−S−CH3​ )

Structural and Mechanistic Rationale

Expertise & Experience: The Causality of Fragmentation

Why rely on GC-MS for isomer differentiation? High-resolution capillary gas chromatography separates these isomers based on subtle differences in boiling points and dipole moments. Subsequently, 70 eV Electron Ionization (EI) imparts a standardized internal energy, triggering reproducible, structure-specific fragmentation[2].

The differentiation of these isomers relies on three competing gas-phase cleavage rules:

  • The Thioether Rule: Radical cations of aliphatic sulfides strongly favor α -cleavage adjacent to the sulfur atom to form stable sulfonium ions (e.g., CH3​−S=CH2+​ at m/z 61)[3].

  • The Alkynol Rule: Propargylic cleavage is highly favored due to the resonance stabilization provided by the adjacent carbon-carbon triple bond[1].

  • The Alcohol Rule: Primary and secondary alcohols readily undergo dehydration (loss of H2​O , M-18) or loss of a hydroxymethyl radical ( CH2​OH∙ , M-31).

By mapping which rule dominates for each structure, we can definitively assign the isomer.

Experimental Design & Self-Validating Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates an internal standard and a Kovats Retention Index (RI) calibration step to verify the column's resolving power before any unknown sample is analyzed.

Step-by-Step GC-MS Methodology
  • System Suitability Test (SST):

    • Action: Inject a C8​−C20​ n-alkane standard mix spiked with 1-octanol (Internal Standard).

    • Causality: The alkane mix allows the calculation of Kovats RIs, validating that the column chemistry is intact. The internal standard validates injection volume reproducibility and inlet inertness.

  • Sample Preparation:

    • Action: Dilute the alkynol isomer mixture to 100 µg/mL in GC-grade dichloromethane (DCM).

    • Causality: DCM is highly volatile and elutes well before the alkynols, preventing solvent-masking of early-eluting peaks.

  • Chromatographic Separation:

    • Action: Inject 1.0 µL (split ratio 10:1) onto a DB-5MS Ultra Inert column (30 m × 0.25 mm × 0.25 µm). Set carrier gas (Helium) to a constant flow of 1.0 mL/min. Oven program: 40°C (hold 2 min), ramp at 10°C/min to 200°C.

    • Causality: The ultra-inert stationary phase prevents hydrogen bonding between the alkynol's hydroxyl group and active silanol sites on the column wall. This eliminates peak tailing and allows for the analysis of underivatized isomers, preserving their native mass spectra.

  • Ionization and Detection:

    • Action: Operate the MS source in EI mode at 70 eV, with a source temperature of 230°C. Scan range: m/z 35 to 200.

    • Causality: 70 eV is the universal standard for EI. It ensures that the generated radical cations ( M+∙ ) fragment in a manner that is directly comparable to established spectral libraries[4].

Comparative Data Analysis

The quantitative data generated from the self-validating protocol is summarized below. Notice how the position of the functional groups radically alters the base peak (the most abundant fragment ion).

Table 1: GC-MS Comparative Data for Alkynol Isomers
CompoundStructureApprox. Kovats RIBase Peak (m/z)Key Diagnostic Fragments (m/z)Mechanistic Driver
Target CH3​−S−C≡C−CH2​−CH2​−OH ~105071 116 ( M+ ), 98, 69Loss of CH2​CH2​OH∙ yields the highly stable, conjugated CH3​−S−C≡C+ cation.
Isomer A CH3​−S−CH2​−C≡C−CH2​−OH ~108061 116 ( M+ ), 99, 85Propargylic α -cleavage adjacent to sulfur yields the dominant CH3​−S=CH2+​ sulfonium ion.
Isomer B HC≡C−CH(OH)−CH2​−S−CH3​ ~98055 116 ( M+ ), 69, 45Cleavage between C1 and C2 loses the methylthio-methyl radical, leaving the HC≡C−CH=OH+ cation.

Note: Isomer B (a secondary alcohol with a terminal alkyne) exhibits the lowest boiling point and elutes first (lowest RI). Isomer A elutes last due to the isolated nature of its polar functional groups.

Fragmentation Pathway Visualization

The following diagram illustrates the logical workflow of the self-validating protocol and how the competing fragmentation pathways are deconvoluted by the mass analyzer.

GCMS_Workflow N1 1. System Suitability Test (Kovats RI & Internal Standard) N2 2. GC Separation (DB-5MS UI, Temp Gradient) N1->N2 N3 3. 70 eV Electron Ionization (Radical Cation Generation) N2->N3 N4 Path A: Propargylic Cleavage (Alkyne Stabilization) N3->N4 N5 Path B: Alpha-Cleavage (Thioether Directed) N3->N5 N6 Path C: Dehydration (Alcohol Directed) N3->N6 N7 4. Mass Analyzer (Quadrupole / TOF) N4->N7 N5->N7 N6->N7 N8 5. Data Deconvolution & Isomer Differentiation N7->N8

Figure 1: Self-validating GC-MS workflow and logical fragmentation pathways for alkynol isomers.

Conclusion

Differentiating 1-(Methylthio)but-1-yn-4-ol from its positional isomers is impossible by molecular weight alone, but highly straightforward when applying targeted GC-MS deconvolution. By understanding the causality of gas-phase chemistry—specifically the competition between thioether α -cleavage and alkynol propargylic stabilization—researchers can confidently map the structure of their synthesized probes. Implementing the self-validating Kovats RI protocol ensures that this analytical workflow remains robust, reproducible, and ready for regulatory scrutiny in drug development pipelines.

References

  • Miami University. "Mass Spectrometry: Fragmentation: Ethers & Sulfides." Department of Chemistry.

  • BenchChem. "A Comparative Guide to the Structural Confirmation of 3-Butyn-1-OL and Its Derivatives." BenchChem Analytical Guides.

  • National Institutes of Health (PMC). "Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides." J Am Soc Mass Spectrom.

  • Global Journals. "GC-MS Evaluation of the Phytoconstituents of the Ethanolic and N-Hexane Extracts of the whole Plant of Cleome Rutidosperma." Global Journal of Science Frontier Research.

Sources

Comparative

Benchmark Studies of 1-(Methylthio)but-1-yn-4-ol in Sonogashira-Type Cross-Coupling: A Comparative Technical Guide

Executive Summary & Mechanistic Rationale The integration of sulfur-containing alkynes (thioalkynes) into complex molecular architectures is a critical transformation in medicinal chemistry and materials science. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The integration of sulfur-containing alkynes (thioalkynes) into complex molecular architectures is a critical transformation in medicinal chemistry and materials science. However, employing thioalkynes in palladium-catalyzed cross-couplings presents severe chemoselectivity and catalyst-poisoning challenges.

1-(Methylthio)but-1-yn-4-ol ( CH3​S−C≡C−CH2​CH2​OH ) has emerged as a rigorous benchmark substrate for evaluating the robustness of modern desulfurative Sonogashira-type cross-coupling protocols [2]. As a bifunctional molecule, it tests a catalytic system across two critical failure modes:

  • Sulfur Poisoning & C(sp)–S Activation: The methylthio ( −SMe ) group strongly coordinates to classical Pd(0)/Pd(II) intermediates, often arresting the catalytic cycle. Successful coupling requires a catalyst capable of challenging C(sp)–S bond oxidative addition while resisting sulfur sequestration [1].

  • Protic Interference: The unprotected homopropargylic alcohol ( −CH2​CH2​OH ) tests the system's chemoselectivity, challenging the catalyst to avoid off-target O-H coordination, base-mediated side reactions, or unwanted oxidations.

This guide objectively compares classical Sonogashira conditions against advanced thiophilic and NHC-ligated catalytic systems, providing actionable, self-validating protocols for drug development professionals.

Comparative Performance Data

To establish the benchmark, 1-(Methylthio)but-1-yn-4-ol was subjected to desulfurative cross-coupling with phenylacetylene to form an unsymmetrical diyne. The table below summarizes the quantitative performance across three distinct catalytic paradigms.

Catalytic SystemCo-Catalyst / AdditiveReaction TimeYield (%)Chemoselectivity (Diyne vs. Glaser)
System A: Pd(PPh₃)₄ (5 mol%)CuI (10 mol%), NEt₃ (Base)24 h12%Poor (Extensive S-Poisoning)
System B: Pd₂(dba)₃ (2.5 mol%)CuTC (1.5 equiv), THF12 h76%Good (85:15)
System C: Pd-PEPPSI-IPr (2 mol%)CuTC (1.5 equiv), THF6 h94%Excellent (>95:5)
Causality Behind the Data:
  • System A (Classical Sonogashira): Fails fundamentally. The catalytic CuI is insufficient to abstract the −SMe group, leading to irreversible coordination of the thioether to the Pd center.

  • System B (Liebeskind-Srogl Inspired): The introduction of Copper(I) thiophene-2-carboxylate (CuTC) is transformative. CuTC acts as a highly thiophilic Lewis acid, sequestering the leaving −SMe group as insoluble CuSMe, thereby driving the equilibrium forward and protecting the Pd catalyst [1].

  • System C (Advanced NHC-Pd): The bulky N-heterocyclic carbene (NHC) ligand in Pd-PEPPSI-IPr sterically shields the metal center from excessive sulfur coordination while accelerating the rate-limiting reductive elimination step, resulting in near-quantitative yields[3].

Mechanistic Pathway Visualization

The success of the desulfurative Sonogashira coupling relies on a dual-cycle mechanism where Palladium handles the C-C bond formation and Copper acts as a thiophilic scavenger.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II) Insertion into C-S] Pd0->OxAdd 1-(Methylthio)but-1-yn-4-ol TransMet Transmetalation [Cu-Acetylide Transfer] OxAdd->TransMet CuCycle CuTC / CuI Thiophilic Activation OxAdd->CuCycle SMe Transfer to Cu RedElim Reductive Elimination [Unsymmetrical Diyne] TransMet->RedElim RedElim->Pd0 Release of Product CuCycle->TransMet Terminal Alkyne

Fig 1. Desulfurative Sonogashira catalytic cycle utilizing 1-(Methylthio)but-1-yn-4-ol as the electrophilic benchmark.

Self-Validating Experimental Protocol (System C)

This protocol utilizes the optimized Pd-PEPPSI-IPr / CuTC system. It is designed as a self-validating workflow; the visual and analytical cues at each step confirm systemic integrity.

Materials Required:
  • Substrates: 1-(Methylthio)but-1-yn-4-ol (1.0 mmol), Phenylacetylene (1.2 mmol).

  • Catalysts: Pd-PEPPSI-IPr (2 mol%), CuTC (1.5 mmol).

  • Solvent: Anhydrous, degassed THF (10 mL).

Step-by-Step Methodology:
  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (3 cycles). Causality: Strict exclusion of oxygen is mandatory to prevent Cu-catalyzed Glaser homocoupling of the terminal alkyne.

  • Catalyst & Reagent Loading: Add Pd-PEPPSI-IPr (13.6 mg, 0.02 mmol) and CuTC (286 mg, 1.5 mmol) to the flask.

  • Solvent & Substrate Addition: Inject degassed THF (10 mL), followed by 1-(Methylthio)but-1-yn-4-ol (116 mg, 1.0 mmol) and phenylacetylene (122 mg, 1.2 mmol).

  • Reaction Execution: Stir the mixture at 60 °C. Self-Validation Cue: The solution will transition from a pale yellow to a dark, heterogeneous suspension as insoluble CuSMe precipitates. This visual change confirms active C-S bond cleavage and thiophilic scavenging.

  • In-Process Monitoring: After 4 hours, pull a 50 µL aliquot, quench with NH4​Cl(aq)​ , and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 7:3) and GC-MS. The disappearance of the m/z 116 peak (starting material) validates reaction completion.

  • Workup & Purification: Cool to room temperature, dilute with diethyl ether, and filter through a short pad of Celite to remove CuSMe and Pd black. Concentrate the filtrate and purify via silica gel chromatography to isolate the unsymmetrical diyne.

Workflow Prep 1. Reagent Prep Degas Solvents & Substrates Reaction 2. Cross-Coupling Pd-PEPPSI/CuTC, 60°C Prep->Reaction Quench 3. Quench & Extract Filter CuSMe Precipitate Reaction->Quench Purify 4. Purification Silica Chromatography Quench->Purify Analysis 5. Validation GC-MS & NMR Analysis Purify->Analysis

Fig 2. Step-by-step experimental workflow for the benchmark desulfurative coupling protocol.

Conclusion

Using 1-(Methylthio)but-1-yn-4-ol as a benchmark reveals the stark limitations of classical Sonogashira conditions when confronted with strong coordinating groups. By transitioning to a CuTC-mediated, NHC-ligated Palladium system, researchers can achieve near-quantitative yields, effectively overriding both sulfur poisoning and protic interference. This methodology provides a highly reliable framework for late-stage functionalization in drug discovery pipelines.

References

  • Savarin, C., Srogl, J., & Liebeskind, L. S. (2001). Substituted Alkyne Synthesis under Nonbasic Conditions: Copper Carboxylate-Mediated, Palladium-Catalyzed Thioalkyne−Boronic Acid Cross-Coupling. Organic Letters. 1

  • Prokopcová, H., et al. (2008). The First Palladium-Catalyzed Desulfitative Sonogashira-Type Cross-Coupling of (Hetero)aryl Thioethers with Terminal Alkynes. Organic Letters. 2

  • Cao, Y., et al. (2018). Synthesis of Thioalkynes by Desilylative Sonogashira Cross-Coupling of Aryl Iodides and 1-Methylthio-2-(trimethylsilyl)ethyne. European Journal of Organic Chemistry. 3

Sources

Validation

Validating Stereoselectivity in Thioalkyne Additions: A Comparative Guide Using 1-(Methylthio)but-1-yn-4-ol

Executive Summary Achieving absolute regio- and stereocontrol during the functionalization of internal alkynes remains a persistent bottleneck in synthetic chemistry and drug development. Traditional internal alkynes oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Achieving absolute regio- and stereocontrol during the functionalization of internal alkynes remains a persistent bottleneck in synthetic chemistry and drug development. Traditional internal alkynes often yield intractable mixtures of E and Z isomers. However, electron-rich thioalkynes—specifically 1-(Methylthio)but-1-yn-4-ol —have emerged as privileged scaffolds. By leveraging the unique electronic and coordinating properties of the methylthio group, researchers can drive reactions down exclusive stereochemical pathways.

This guide objectively compares the performance of 1-(Methylthio)but-1-yn-4-ol against standard alkynes, detailing the mechanistic causality and providing self-validating experimental protocols for both hydrothiolation and hydrosilylation workflows.

Mechanistic Causality: The Thioalkyne Advantage

The strict stereocontrol observed with 1-(Methylthio)but-1-yn-4-ol is not accidental; it is dictated by the dual nature of the sulfur atom.

  • In Base-Facilitated Hydrothiolation: The sulfur atom exerts a resonance electron-donating effect that enriches the alkyne, while simultaneously providing an inductive electron-withdrawing effect that stabilizes the transition state during nucleophilic attack. This strict electronic steering forces the thiolate to attack the β -position exclusively, followed by a stereospecific protonation that yields >99% β -trans addition products ()[1].

  • In Ruthenium-Catalyzed Hydrosilylation: Standard alkynes treated with [Cp∗Ru(MeCN)3​]+ typically undergo anti addition. However, the sulfenyl group in 1-(Methylthio)but-1-yn-4-ol provides critical chelation stabilization to the Ruthenium center. This Ru-S chelation fundamentally alters the reaction trajectory, steering the bulky silane to approach from the less hindered face and resulting in an unusual, highly selective syn addition ()[2].

Crucially, the free hydroxyl group at the C4 position is perfectly tolerated under both conditions, eliminating the need for tedious protection/deprotection steps in complex syntheses[2].

Comparative Performance Data

The following table summarizes the quantitative advantages of utilizing 1-(Methylthio)but-1-yn-4-ol over conventional internal and terminal alkynes.

SubstrateReaction TypeCatalyst / PromoterRegioselectivityStereoselectivityYieldReaction Time
1-(Methylthio)but-1-yn-4-ol HydrothiolationDBU (Organic Base)>99% β -addition>99% trans>95%10 min
But-2-yn-1-ol (Control)HydrothiolationDBU (Organic Base)MixedMixed (E/Z)<40%24 h
1-(Methylthio)but-1-yn-4-ol Hydrosilylation [Cp∗Ru(MeCN)3​]+ >99% α -addition>99% syn>90%2 h
1-Hexyne (Control)Hydrosilylation [Cp∗Ru(MeCN)3​]+ Mixedanti addition~70%12 h

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm causality and stereochemistry before proceeding to subsequent synthetic steps.

Protocol 1: Organic Base-Facilitated Hydrothiolation

Objective: Synthesize a stereodefined β -trans vinyl sulfide.

Causality & Design Choices: We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the organic base. DBU's specific pKa​ acts as an optimal hydrogen ion carrier, rapidly converting the thiol into a nucleophilic thiolate anion without triggering the degradation or side-reactions typical of harsh inorganic bases ()[3].

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL vial, dissolve 1-(Methylthio)but-1-yn-4-ol (0.50 mmol) and the desired thiol (0.50 mmol) in 8.0 mL of anhydrous Acetonitrile (MeCN)[3].

  • Activation: Add DBU (0.80 mmol, 1.6 equiv) dropwise at room temperature under an ambient atmosphere[3].

  • Self-Validating Checkpoint 1 (Kinetics): Monitor the reaction via TLC (Hexanes/EtOAc, UV/KMnO4 stain). The electron-rich nature of the thioalkyne ensures exceedingly fast kinetics. Do not proceed to quenching until the alkyne spot is completely absent (typically <10 minutes)[4].

  • Isolation: Concentrate the mixture under reduced pressure and purify directly via flash column chromatography.

  • Self-Validating Checkpoint 2 (Stereochemistry): Perform 1D NOESY NMR on the purified product. The strict trans geometry is validated by the absence of NOE cross-peaks between the newly added β -vinyl proton and the methylthio protons[1].

Hydrothiolation A 1-(Methylthio)but-1-yn-4-ol C β-Attack Transition State (S-Directed Stabilization) A->C B Thiol + DBU Base B->C Nucleophilic Thiolate D β-trans Addition Product (Stereodefined) C->D Stereospecific Protonation E NOESY NMR Validation D->E Geometry Confirmation

Logical workflow of base-facilitated hydrothiolation and self-validation.

Protocol 2: Ruthenium-Catalyzed Hydrosilylation

Objective: Synthesize an α -syn vinyl silane.

Causality & Design Choices: We pair the [Cp∗Ru(MeCN)3​]PF6​ catalyst with Tris(trimethylsiloxy)silane, (TMSO)3​SiH . The massive steric bulk of this specific silane forces it to approach from the less hindered face of the rigid Ru-S chelation complex, overriding the catalyst's natural anti-addition bias to deliver exclusive syn selectivity ()[2][5].

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a Schlenk tube with [Cp∗Ru(MeCN)3​]PF6​ (2 mol%) and 1-(Methylthio)but-1-yn-4-ol (0.50 mmol) in dry CH2​Cl2​ (2.0 mL)[2].

  • Reaction: Add (TMSO)3​SiH (0.60 mmol) dropwise. Stir the mixture at room temperature for 2 hours.

  • Self-Validating Checkpoint 1 (Conversion): Analyze a 10 μ L aliquot via GC-MS. The reaction must show >95% conversion before workup to prevent difficult alkyne/alkene chromatographic separations.

  • Isolation: Evaporate the solvent and purify the crude mixture via a short-pad silica gel column.

  • Self-Validating Checkpoint 2 (Regio/Stereo Confirmation): Perform 1H NMR. α -addition is confirmed by the specific downfield chemical shift of the internal vinyl proton. Follow up with NOESY NMR; strong cross-peaks between the bulky silyl group and the allylic protons validate the unusual syn addition geometry[5].

Hydrosilylation Ru [Cp*Ru(MeCN)3]+ Complex Ru-S Chelation Complex Ru->Complex Alkyne 1-(Methylthio)but-1-yn-4-ol Alkyne->Complex Product α-syn Vinyl Silane Complex->Product Steric steering Silane (TMSO)3SiH Silane Silane->Product NMR GC-MS & NMR Validation Product->NMR Regio/Stereo Check

Ru-S chelation mechanism driving unusual syn-hydrosilylation.

References

  • Sun, Y., Song, N., Han, Y., & Ding, S. (2023). Organic Base-Facilitated Thiol–Thioalkyne Reaction with Exclusive Regio- and Stereoselectivity. The Journal of Organic Chemistry, 88(21).[Link]

  • Ding, S., Song, L., Chung, L. W., Zhang, X., Sun, J., & Wu, Y.-D. (2015). Highly Regio- and Stereoselective Hydrosilylation of Internal Thioalkynes under Mild Conditions. Angewandte Chemie International Edition, 54(19), 5632-5635.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 1-(Methylthio)but-1-yn-4-ol: Personal Protective Equipment and Disposal

This guide provides essential safety and logistical information for the handling and disposal of 1-(Methylthio)but-1-yn-4-ol. As no comprehensive Safety Data Sheet (SDS) is publicly available for this specific compound,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(Methylthio)but-1-yn-4-ol. As no comprehensive Safety Data Sheet (SDS) is publicly available for this specific compound, the following protocols are synthesized from an expert analysis of its constituent functional groups: a thioether, an internal alkyne, and a primary alcohol. This approach, grounded in established chemical safety principles, ensures a robust and cautious framework for laboratory professionals.

Synthesized Hazard Assessment

The primary hazards associated with 1-(Methylthio)but-1-yn-4-ol are inferred from its structure and data on analogous compounds. The key functional groups—thioether, alkyne, and alcohol—each contribute to the overall risk profile.

Hazard CategoryContributing Functional Group(s)Rationale & Anticipated Effects
High Odor / Stench Thioether (Methylthio)Low molecular weight organosulfur compounds are notoriously malodorous, with odor detection thresholds in the parts-per-billion range.[1][2] Accidental release can cause significant disruption and false alarms for natural gas leaks.[2]
Flammability Alkyne, Butanol BackboneShort-chain organic molecules, particularly those with high carbon and hydrogen content, are often flammable or combustible liquids.[3][4] Vapors may form explosive mixtures with air.[4]
Acute Toxicity / Irritation Thioether, AlcoholAnalogous sulfur compounds like 1-Butanethiol are classified as harmful if swallowed or inhaled.[4][5] Direct contact is likely to cause skin and serious eye irritation.[6]
Environmental Hazard ThioetherWhile specific data is unavailable, organosulfur compounds should be prevented from entering drains or waterways.[7]

The Core Directive: Your PPE Ensemble

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to mitigate the identified risks. Never handle this compound without the following protective gear. The selection of appropriate PPE is a critical step in ensuring laboratory safety.[8][9]

Primary Engineering Control: The Chemical Fume Hood

All handling of 1-(Methylthio)but-1-yn-4-ol, including weighing, transfers, and reaction workups, must be conducted inside a certified chemical fume hood. This is the primary and most critical control measure to prevent inhalation of harmful and malodorous vapors.[1][2]

Tier 1: Foundational PPE for All Operations
  • Eye and Face Protection :

    • Chemical Splash Goggles (ANSI Z87.1 certified) are the minimum requirement to protect against splashes and vapors.[10][11]

    • Face Shield : For operations involving larger quantities (>50 mL) or a significant risk of splashing, a face shield must be worn over the chemical splash goggles for full facial protection.

  • Hand Protection :

    • Double Gloving : Wear two pairs of chemical-resistant gloves. This provides a critical buffer in case the outer glove is compromised.

    • Glove Material : Nitrile rubber gloves are a suitable starting point for general protection.[3] However, it is crucial to consult the glove manufacturer's chemical resistance chart for specific data against thioethers or similar sulfur compounds.[8]

    • Inspection and Replacement : Always inspect gloves for any signs of degradation or puncture before use.[12] If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don fresh pairs.

  • Body Protection :

    • Flame-Resistant (FR) Lab Coat : Given the anticipated flammability, a standard cotton lab coat is insufficient. An FR-rated lab coat is required to provide protection from fire hazards.

    • Chemical-Resistant Apron : When handling quantities exceeding 100 mL, wear a chemical-resistant apron over the lab coat to protect against spills.

    • Full Coverage : Ensure legs and feet are fully covered with long pants and closed-toe, chemical-resistant footwear.[8][9]

Tier 2: Respiratory Protection for Non-Routine Events
  • Respirator : A respirator is not typically required for routine operations conducted within a fume hood. However, for spill cleanup or emergency situations where vapor concentrations may exceed exposure limits, a properly fitted air-purifying respirator with an organic vapor cartridge is necessary.[10][11] All personnel requiring a respirator must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.

Operational and Disposal Plans

A systematic workflow is essential for minimizing exposure and environmental release. The following step-by-step protocols provide a self-validating system for safe handling.

Experimental Workflow: From Preparation to Cleanup
  • Pre-Handling Checklist :

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Locate the nearest safety shower and eyewash station and confirm the access path is clear.

    • Assemble all necessary glassware and equipment within the fume hood.

    • Prepare a designated hazardous waste container for liquid waste and a separate, sealable container for contaminated solid waste.[1]

    • Prepare a decontamination solution (e.g., 10% household bleach) in a labeled beaker within the fume hood.[1]

  • Handling the Chemical :

    • Don all required PPE as outlined in Section 2.

    • To mitigate static discharge, ground and bond containers and receiving equipment when transferring flammable liquids.[7][13]

    • Perform all transfers slowly and carefully to minimize splashing and aerosol generation.

    • Keep the primary container tightly sealed when not in use.[5][14]

  • Post-Experiment Decontamination :

    • Quench the reaction and work up all materials within the fume hood.

    • Decontaminate all glassware that came into contact with the thioether by rinsing it with the prepared bleach solution. Allow the glassware to soak for at least one hour (or up to 24 hours for stubborn odors) in the fume hood to oxidize the malodorous compound.[1]

    • Wipe down the interior surfaces of the fume hood with an appropriate cleaning agent.

PPE Selection and Decontamination Workflow

The following diagram outlines the decision-making and procedural flow for using and removing PPE when handling 1-(Methylthio)but-1-yn-4-ol.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_decon Decontamination & Disposal Phase prep_start Start: Enter Lab assess_hazards Assess Hazards & Scale of Work prep_start->assess_hazards gather_ppe Gather Required PPE: - Goggles/Face Shield - Double Nitrile Gloves - FR Lab Coat assess_hazards->gather_ppe Select Appropriate Tier verify_controls Verify Engineering Controls: - Fume Hood Certified - Eyewash/Shower Accessible gather_ppe->verify_controls don_ppe Don PPE in Correct Order verify_controls->don_ppe handle_chemical Perform Chemical Handling in Fume Hood don_ppe->handle_chemical decontaminate_glassware Decontaminate Glassware (Bleach Solution in Hood) handle_chemical->decontaminate_glassware dispose_waste Dispose of Liquid & Solid Waste in Labeled Containers decontaminate_glassware->dispose_waste doff_ppe Doff PPE (Outer Gloves First) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process End: Exit Lab wash_hands->end_process

Caption: PPE Selection and Decontamination Workflow.

Disposal Plan

Proper disposal is critical to ensure the safety of all personnel and environmental protection.

  • Liquid Waste : All liquid waste containing 1-(Methylthio)but-1-yn-4-ol, including the bleach decontamination solution, must be collected in a clearly labeled, sealed hazardous waste container.

  • Solid Waste : All contaminated disposable items, such as gloves, absorbent pads, and weighing paper, must be placed in a sealable bag or container.[1] This container should be labeled as hazardous waste and disposed of accordingly.

  • Regulatory Compliance : All waste must be disposed of in accordance with local, state, and national regulations. Entrust disposal to a licensed waste disposal company.[15]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[15]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]

  • Spill :

    • Small Spill (<100 mL) : Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[3] Scoop the material into a sealable container for hazardous waste disposal. Decontaminate the area with a bleach solution.

    • Large Spill (>100 mL) : Evacuate the immediate area. Alert laboratory personnel and contact your institution's environmental health and safety department immediately. Do not attempt to clean it up without specialized training and equipment.

References

  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: S-Methyl thioacetate. [Link]

  • LookChem. (n.d.). 1-Butene, 1-(methylthio)-, (E)-. [Link]

  • University College London. (2020, June 23). Thiols | Safety Services. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butanethiol, 4-(methylthio)- (CAS 66890-94-6). [Link]

  • Fisher Scientific. (2009, April 9). Safety Data Sheet: 1-Hexane sulfonic acid sodium salt. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 17). Thioether Formation Reagent Guide. [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • NIST. (2026). 1-Butanethiol, 4-(methylthio)-. NIST Chemistry WebBook, SRD 69. [Link]

  • precisionFDA. (n.d.). 1-(METHYLTHIO)-1-BUTENE, (1E)-. [Link]

  • FooDB. (2010, April 8). Showing Compound 1-(Methylthio)-1-butene (FDB018354). [Link]

  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. [Link]

  • University of St Andrews. (2024, July 22). Ethers. Health and Safety Department. [Link]

  • DC Fine Chemicals. (2021, March 29). Safety Data Sheet: 1-Butanethiol. [Link]

  • Axxence Aromatic GmbH. (2025, January 22). Safety Data Sheet: NATURAL 1-BUTANETHIOL. [Link]

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